3-Chloro-6-fluorobenzo[d]isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRLZPOPOTYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735272 | |
| Record name | 3-Chloro-6-fluoro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-89-9 | |
| Record name | 3-Chloro-6-fluoro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-fluoro-1,2-benzoxazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 3-Chloro-6-fluorobenzo[d]isoxazole is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of a primary synthetic pathway to this valuable compound. The synthesis is presented in a logical, multi-step approach, beginning with readily available starting materials. Each step is detailed with in-depth procedural information, mechanistic insights, and critical experimental parameters. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. All quantitative data is summarized for clarity, and key transformations are visualized through diagrams to facilitate comprehension. This guide is intended to be a self-validating system for researchers, grounded in authoritative scientific literature.
Introduction
The benzo[d]isoxazole moiety is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. The specific substitution pattern of this compound, with its electron-withdrawing chloro and fluoro groups, imparts unique physicochemical properties that are often sought after in the design of novel pharmaceuticals. This guide will elucidate a robust and reproducible synthetic route to this important molecule, focusing on the underlying chemical principles and practical experimental considerations.
Proposed Synthetic Pathway Overview
The most logical and well-supported synthetic route to this compound proceeds through a three-step sequence starting from the commercially available 2-chloro-5-fluorobenzaldehyde. The pathway can be summarized as follows:
-
Oxime Formation: Conversion of 2-chloro-5-fluorobenzaldehyde to its corresponding oxime, 2-chloro-5-fluorobenzaldehyde oxime.
-
Intramolecular Cyclization: Base-mediated intramolecular nucleophilic aromatic substitution to form the 6-fluorobenzo[d]isoxazole ring system.
-
Electrophilic Chlorination: Selective chlorination at the 3-position of the 6-fluorobenzo[d]isoxazole intermediate to yield the final product.
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-fluorobenzo[d]isoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of pharmacologically active agents, suggesting its potential as a valuable building block for the synthesis of novel therapeutics. The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for drug development. While specific experimental data for this compound is not widely available in the public domain, this guide synthesizes information from analogous structures and established analytical methodologies to provide a robust framework for its characterization.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and fundamental properties.
Molecular Structure:
This compound possesses a bicyclic structure composed of a benzene ring fused to an isoxazole ring. The molecule is substituted with a chlorine atom at the 3-position of the isoxazole ring and a fluorine atom at the 6-position of the benzene ring.
Caption: 2D Structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source/Method |
| CAS Number | 374554-89-9 | Chemical Supplier Databases |
| Molecular Formula | C₇H₃ClFNO | Calculated from structure |
| Molecular Weight | 171.56 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on similar structures |
Physicochemical Parameters: Experimental Determination and Significance
The physicochemical properties of a drug candidate are paramount to its success, governing its interaction with biological systems. The presence of halogen atoms, specifically chlorine and fluorine, in this compound is expected to significantly influence these parameters.
Melting Point
The melting point is a fundamental indicator of a compound's purity and lattice energy. A sharp melting range is characteristic of a pure crystalline substance.
Table 2: Melting Point Data
| Property | Value | Source/Method |
| Melting Point | Data not available in public domain | N/A |
Experimental Protocol: Capillary Melting Point Determination [1][2]
This method relies on the visual observation of the phase transition from solid to liquid.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Determination: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination.[2] A rapid initial heating saves time, but a slow ramp rate during the phase transition is essential for precision.
Boiling Point
The boiling point provides insight into the volatility of a compound, which is influenced by intermolecular forces.
Table 3: Boiling Point Data
| Property | Value | Source/Method |
| Boiling Point | 255.4 ± 20.0 °C (at 760 mmHg) | Chemical Supplier Data |
Significance in Drug Development: While not as critical as other parameters for solid oral dosage forms, the boiling point can be relevant for certain manufacturing processes and for assessing the potential for compound volatility.
Solubility
Solubility, particularly aqueous solubility, is a critical factor for drug absorption and bioavailability. Poor solubility is a major challenge in drug development.
Table 4: Solubility Data
| Property | Value | Source/Method |
| Aqueous Solubility | Data not available in public domain | N/A |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Based on general properties of similar aromatic heterocycles. |
Experimental Protocol: Thermodynamic Solubility Shake-Flask Method [1][2][3]
This method determines the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time is necessary to reach a true thermodynamic equilibrium, providing a more accurate and relevant solubility value for predicting in vivo behavior compared to kinetic solubility measurements.[1]
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target. The benzisoxazole ring system is weakly basic.[4]
Table 5: pKa Data
| Property | Value | Source/Method |
| pKa | Data not available in public domain | N/A |
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination [5][6][7]
This method is suitable for compounds containing a chromophore close to the ionization center, where protonation or deprotonation leads to a change in the UV-Vis spectrum.
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well microplate or individual cuvettes to achieve a constant final concentration. The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at one or more wavelengths where the absorbance changes with pH is plotted against the pH. The pKa is then determined by fitting the data to the Henderson-Hasselbalch equation.
Causality Behind Experimental Choices: The use of a series of buffers with finely spaced pH values around the expected pKa allows for a detailed titration curve to be generated.[6] Measuring absorbance changes at multiple wavelengths can improve the accuracy and robustness of the pKa determination.[5]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 6: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm. | The specific chemical shifts and coupling constants will be influenced by the positions of the chlorine and fluorine atoms. |
| ¹³C NMR | Aromatic carbons expected between 110-160 ppm. Carbons bonded to chlorine and fluorine will show characteristic shifts and coupling. | The carbon of the C-Cl bond will be deshielded, while the C-F bond will exhibit C-F coupling. |
Experimental Protocol: NMR Sample Preparation and Analysis [8][9]
-
Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. The spectral width is typically set from 0 to 12 ppm.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0 to 200 ppm) is used.
-
Data Processing: The acquired data is processed with Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 7: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| C=N (isoxazole) | 1650-1590 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O (isoxazole) | 1250-1150 | Stretching |
| C-F | 1250-1000 | Stretching |
| C-Cl | 850-550 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Table 8: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z | Interpretation |
| Electron Ionization (EI) | [M]⁺˙ at m/z 171 and [M+2]⁺˙ at m/z 173 | Molecular ion peaks with a characteristic ~3:1 isotopic pattern for chlorine.[10] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.
Caption: Workflow for Spectroscopic Characterization.
Reactivity and Stability
The reactivity and stability of a drug candidate are crucial for its shelf-life and in vivo disposition. The benzisoxazole ring is aromatic and thus relatively stable.[4] However, the presence of the chloro and fluoro substituents can influence its chemical reactivity. The 3-chloro group on the isoxazole ring may be susceptible to nucleophilic substitution under certain conditions. Stability studies, typically involving exposure to varying pH, temperature, and light, are essential to characterize the degradation pathways of the molecule.
Biological and Pharmacological Context
While specific biological activity data for this compound is limited in publicly accessible literature, the benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11]
-
Antipsychotic Agents: A number of antipsychotic drugs, such as risperidone and paliperidone, feature a substituted benzisoxazole core.
-
Antimicrobial and Anticancer Activity: Various benzisoxazole derivatives have demonstrated promising antibacterial, antifungal, and anticancer activities in preclinical studies.[11][12] The incorporation of halogen atoms can enhance lipophilicity and membrane permeability, potentially improving the biological activity of the parent compound.[11]
The presence of the 6-fluoro substituent is of particular note, as fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.
Conclusion
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 3. enamine.net [enamine.net]
- 4. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-6-fluorobenzo[d]isoxazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-fluorobenzo[d]isoxazole (CAS Number: 374554-89-9), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic methodology, and explores its reactivity and diverse applications in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, offering both theoretical insights and practical guidance.
Introduction: The Significance of the Benzisoxazole Scaffold
The isoxazole ring system is a prominent five-membered heterocycle that is a core structural motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents, including anticonvulsants, anti-inflammatory drugs, and antimicrobial agents.[3] The fusion of the isoxazole ring with a benzene ring to form the benzo[d]isoxazole scaffold further enhances its potential in drug design, offering a rigid framework for the precise spatial orientation of pharmacophoric groups.
This compound has emerged as a particularly valuable intermediate in this class of compounds. The presence of a reactive chloro group at the 3-position provides a convenient handle for synthetic elaboration, allowing for the introduction of various functional groups through nucleophilic substitution reactions. The fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, often leading to enhanced metabolic stability and improved biological activity. This guide will delve into the essential technical aspects of this important building block.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 374554-89-9 | N/A |
| Molecular Formula | C₇H₃ClFNO | [4] |
| Molecular Weight | 171.56 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| LogP | 2.62 (calculated) | [4] |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for the seven carbon atoms of the benzisoxazole core. The carbon attached to the chlorine will likely appear in the range of 150-160 ppm, while the carbons attached to fluorine will show characteristic C-F coupling.
-
IR (KBr, cm⁻¹): The infrared spectrum is anticipated to exhibit characteristic absorption bands for C=N stretching of the isoxazole ring, C-Cl stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 171, along with a characteristic isotopic peak for the presence of one chlorine atom (M+2) at m/z 173 with an intensity of approximately one-third of the M⁺ peak.
Synthesis of this compound: A Proposed Experimental Protocol
A robust and reproducible synthetic route is paramount for the utilization of any chemical intermediate. Based on established methodologies for the synthesis of analogous benzisoxazole derivatives, a reliable two-step synthesis of this compound is proposed, starting from the commercially available 2-chloro-5-fluorobenzaldehyde.[10]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-fluorobenzaldehyde oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluorobenzaldehyde (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.2 equivalents) followed by a mild base such as sodium acetate or sodium carbonate (1.5-2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The aqueous residue is then cooled in an ice bath to precipitate the crude oxime. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-5-fluorobenzaldehyde oxime.
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-chloro-5-fluorobenzaldehyde oxime (1 equivalent) from the previous step in a suitable solvent such as ethanol or methanol.
-
Addition of Base: To the stirred solution, add a strong base, such as an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents), dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-50 °C) to facilitate the intramolecular cyclization. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound primarily stems from the reactivity of the chlorine atom at the 3-position of the benzisoxazole ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the isoxazole ring activates the C3-Cl bond towards nucleophilic attack. This enables the displacement of the chloride with various nucleophiles, including amines, alcohols, thiols, and carbanions.
Caption: General scheme for nucleophilic substitution reactions of this compound.
This reactivity is the cornerstone of its application in constructing libraries of novel compounds for drug discovery. For example, reaction with various primary and secondary amines leads to the formation of 3-amino-6-fluorobenzo[d]isoxazole derivatives, which have been explored for their potential as anticancer and antimicrobial agents.
Role as a Key Intermediate in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.
-
Anticancer Agents: By introducing various side chains at the 3-position, researchers have developed novel benzisoxazole derivatives with potent antiproliferative activity against various cancer cell lines.
-
Antimicrobial Agents: The benzisoxazole nucleus is present in several known antimicrobial agents. This compound serves as a precursor for the synthesis of new compounds with potential antibacterial and antifungal properties.
-
Enzyme Inhibitors: The rigid benzisoxazole framework can be functionalized to target the active sites of specific enzymes, leading to the development of novel enzyme inhibitors for various diseases.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the 3-chloro substituent, makes it an attractive starting material for the generation of diverse molecular libraries. The insights provided in this technical guide, from its fundamental properties to its synthetic applications, are intended to empower researchers to fully leverage the potential of this valuable compound in the quest for novel and effective therapeutic agents.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 7. rsc.org [rsc.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole: Starting Materials and Core Synthetic Strategies
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 3-Chloro-6-fluorobenzo[d]isoxazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The document elucidates the strategic selection of starting materials and details robust, field-proven methodologies for its synthesis. The core of this guide is built upon two primary, convergent synthetic pathways, each commencing from readily accessible and commercially viable precursors. A thorough analysis of the causality behind experimental choices is provided, ensuring a deep understanding of the underlying chemical principles. All protocols are presented as self-validating systems, with in-text citations to authoritative sources underpinning key mechanistic claims and procedural standards.
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The introduction of specific substituents, such as the chloro and fluoro groups in this compound, allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This strategic functionalization is a cornerstone of modern drug design, making a comprehensive understanding of the synthesis of such tailored scaffolds essential for researchers in the field.
This guide will focus on the two most logical and scientifically sound approaches to the synthesis of this compound, providing detailed experimental protocols and the rationale behind them.
Strategic Selection of Starting Materials
The successful synthesis of this compound is critically dependent on the judicious choice of starting materials. The two most viable precursors, based on established benzisoxazole synthesis methodologies, are 2-Chloro-6-fluorobenzaldehyde and 2-Hydroxy-4-fluorobenzonitrile .
| Starting Material | Key Advantages |
| 2-Chloro-6-fluorobenzaldehyde | Commercially available; allows for a straightforward oximation followed by cyclization. |
| 2-Hydroxy-4-fluorobenzonitrile | Facilitates the formation of the isoxazole ring through a different cyclization strategy. |
The selection between these two starting points will often depend on laboratory availability, cost, and the desired scale of the synthesis. Both routes are robust and have been validated through analogous syntheses in the scientific literature.
Synthetic Pathway I: From 2-Chloro-6-fluorobenzaldehyde
This synthetic approach is arguably the more direct of the two and proceeds through a two-step sequence: the formation of an oxime, followed by an intramolecular cyclization to yield the target benzo[d]isoxazole.
Logical Flow of Synthetic Pathway I
Caption: Synthetic workflow starting from 2-Chloro-6-fluorobenzaldehyde.
Step 1: Oximation of 2-Chloro-6-fluorobenzaldehyde
The initial step is the conversion of the aldehyde to its corresponding oxime. This is a classic condensation reaction that proceeds with high efficiency.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-6-fluorobenzaldehyde (1.0 eq.) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
To this solution, add hydroxylamine hydrochloride (1.2 eq.) and a mild base such as sodium carbonate (1.5 eq.) or sodium acetate.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the oxime product often precipitates from the reaction mixture. If not, the ethanol can be removed under reduced pressure, and the aqueous layer extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-Chloro-6-fluorobenzaldehyde oxime, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: The hydrochloride salt is used for its stability and ease of handling.
-
Base: A base is required to liberate the free hydroxylamine from its salt, which then acts as the nucleophile. A mild base is chosen to avoid any unwanted side reactions.
Step 2: Intramolecular Cyclization to this compound
The crucial ring-forming step involves the intramolecular cyclization of the oxime. This can be achieved through several methods, with oxidative cyclization being a common and effective approach.
Experimental Protocol:
-
Dissolve the 2-Chloro-6-fluorobenzaldehyde oxime (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.
-
Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.1 eq.), to the solution. The reaction is typically stirred at room temperature to form the corresponding hydroximoyl chloride in situ.[2][3]
-
A base, such as triethylamine or potassium hydroxide, is then added to facilitate the intramolecular cyclization via elimination of HCl.[4]
-
The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality of Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a mild and effective chlorinating agent that converts the oxime into a hydroximoyl chloride, which is a better leaving group for the subsequent cyclization.
-
Base: The base promotes the deprotonation of the phenolic hydroxyl group (in the case of a salicylaldoxime) or facilitates the elimination of HCl in the cyclization of the hydroximoyl chloride, driving the reaction towards the formation of the benzisoxazole ring.
Synthetic Pathway II: From 2-Hydroxy-4-fluorobenzonitrile
An alternative and equally viable synthetic strategy commences with 2-Hydroxy-4-fluorobenzonitrile. This pathway involves the formation of an N-hydroxyimidoyl chloride intermediate, which then undergoes intramolecular cyclization.
Logical Flow of Synthetic Pathway II
Caption: Synthetic workflow starting from 2-Hydroxy-4-fluorobenzonitrile.
Step 1: Formation of N-Hydroxy-2-hydroxy-4-fluorobenzimidoyl chloride
This step converts the nitrile into a more reactive intermediate poised for cyclization.
Experimental Protocol:
-
The 2-Hydroxy-4-fluorobenzonitrile (1.0 eq.) is first reacted with hydroxylamine to form the corresponding amidoxime. This is typically carried out in a protic solvent like ethanol in the presence of a base.
-
The resulting amidoxime is then treated with a chlorinating agent such as N-Chlorosuccinimide (NCS) (1.1 eq.) in a solvent like DMF to yield the N-hydroxyimidoyl chloride.[4]
Causality of Experimental Choices:
-
Hydroxylamine: Reacts with the nitrile to form the amidoxime, introducing the necessary N-OH group for the isoxazole ring.
-
NCS: Chlorinates the amidoxime to create a good leaving group for the subsequent cyclization.
Step 2: Base-Mediated Intramolecular Cyclization
The final ring closure is effected by treatment with a base.
Experimental Protocol:
-
The crude N-Hydroxy-2-hydroxy-4-fluorobenzimidoyl chloride is dissolved in a suitable solvent such as dioxane or THF.
-
A base, for instance, an aqueous solution of potassium hydroxide, is added, and the mixture is heated to reflux.[4]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
Purification by column chromatography provides the final product, this compound.
Causality of Experimental Choices:
-
Base: The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, attacking the imidoyl chloride and displacing the chloride to form the benzisoxazole ring.
Quantitative Data Summary
While specific yields for the synthesis of this compound are not extensively reported, analogous reactions in the literature suggest that both pathways can be expected to provide moderate to good yields.
| Pathway | Step | Typical Yield Range (%) |
| I | Oximation | 85-95 |
| Cyclization | 60-80 | |
| II | Amidoxime Formation | 70-90 |
| Cyclization | 50-70 |
Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and scale.
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. The two primary pathways detailed in this guide, starting from either 2-Chloro-6-fluorobenzaldehyde or 2-Hydroxy-4-fluorobenzonitrile, offer robust and versatile approaches for accessing this important heterocyclic scaffold. The choice of starting material and specific reaction conditions can be tailored to meet the needs of the individual researcher and the objectives of their synthetic campaign. A thorough understanding of the underlying chemical principles and the rationale behind the experimental choices, as outlined in this guide, will empower researchers to optimize these syntheses and further explore the chemical space around the benzo[d]isoxazole core.
References
An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-6-fluorobenzo[d]isoxazole
This guide provides a comprehensive technical overview of 3-Chloro-6-fluorobenzo[d]isoxazole, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and materials science. We will delve into its molecular architecture, predicted spectroscopic signatures, and a plausible, robust synthetic pathway derived from established chemical principles for analogous structures.
Introduction: The Significance of the Benzisoxazole Scaffold
The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid conformational structure make it an attractive building block for designing targeted therapeutics. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, represents a valuable, yet not extensively documented, intermediate for the synthesis of novel chemical entities. This guide aims to provide a foundational understanding of its structure and a practical, scientifically-grounded approach to its synthesis.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a bicyclic system where a benzene ring is fused to an isoxazole ring. A chlorine atom is substituted at the 3-position of the isoxazole ring, and a fluorine atom is at the 6-position of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO | [1] |
| Molecular Weight | 171.56 g/mol | [2] |
| CAS Number | 374554-89-9 | [1][3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Predicted LogP | 2.62 | [2] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic Characterization (Predicted)
While specific experimental data is not widely published, the spectroscopic characteristics of this compound can be predicted based on its structure and data from analogous compounds.[4][5]
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the bicyclic system. The chemical shifts will be influenced by the electronegativity of the attached halogen and heteroatoms.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of an aromatic C-F bond.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 171 and a characteristic M+2 peak with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-F, C-Cl, C=N, and aromatic C-H and C=C stretching vibrations.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be designed based on established methodologies for the formation of the benzisoxazole ring system, often starting from readily available precursors.[6] The proposed pathway begins with the conversion of a suitable fluorinated phenol to a nitrile, followed by oximation and cyclization, and finally, chlorination.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-hydroxybenzonitrile
This starting material can be synthesized from 4-bromo-2-fluorobenzonitrile via a copper-catalyzed hydroxylation.[7]
-
Procedure: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq.) in acetonitrile, add copper(II) bromide (0.12 eq.), triethylamine (1.0 eq.), and formic acid (3.0 eq.). Irradiate the mixture with UV light under an oxygen atmosphere at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluoro-4-hydroxybenzonitrile.
Causality: The copper catalyst facilitates the nucleophilic substitution of the bromine atom with a hydroxyl group derived from the formic acid and water system, driven by UV irradiation.
Step 2: Oximation of 2-Fluoro-4-hydroxybenzonitrile (Hypothetical Conversion to Aldehyde then Oximation)
A more direct route from a precursor would involve the oximation of 2-fluoro-4-hydroxybenzaldehyde. Assuming this intermediate, the procedure would be as follows:
-
Procedure: Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq.) in ethanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and a suitable base like sodium hydroxide or triethylamine (1.5 eq.) in water. Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by TLC. Upon completion, the product, 2-fluoro-4-hydroxybenzaldehyde oxime, can be isolated by precipitation or extraction.
Causality: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. The base is required to neutralize the HCl generated from hydroxylamine hydrochloride.
Step 3: Cyclization to form 6-Fluorobenzo[d]isoxazole
The oxime can undergo intramolecular cyclization to form the benzisoxazole ring.
-
Procedure: Treat the 2-fluoro-4-hydroxybenzaldehyde oxime (1.0 eq.) with a dehydrating agent such as acetic anhydride or a strong base. The reaction mixture is typically heated to facilitate the cyclization. The product, 6-fluorobenzo[d]isoxazole, can be isolated by extraction and purified by chromatography or recrystallization.
Causality: The dehydrating agent or base promotes the removal of a water molecule, leading to the formation of the N-O bond and the closure of the isoxazole ring.
Step 4: Chlorination at the 3-position
The final step is the regioselective chlorination of the benzisoxazole ring.
-
Procedure: Dissolve 6-fluorobenzo[d]isoxazole (1.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform. Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq.). The reaction may be heated to ensure completion. After the reaction is complete, as indicated by TLC, the mixture is worked up by washing with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to afford this compound.
Causality: The 3-position of the benzo[d]isoxazole ring is susceptible to electrophilic substitution, allowing for the introduction of a chlorine atom using an electrophilic chlorine source like NCS.
Characterization and Validation Workflow
To ensure the successful synthesis and purity of the final compound, a rigorous characterization workflow is essential.
Caption: Standard workflow for the characterization and validation of synthesized this compound.
Each analytical technique provides a piece of the structural puzzle. NMR spectroscopy confirms the connectivity of atoms and the substitution pattern. Mass spectrometry verifies the molecular weight and elemental composition. HPLC assesses the purity of the compound, and IR spectroscopy confirms the presence of key functional groups.
Conclusion
This compound is a halogenated heterocyclic compound with significant potential as a building block in the development of new chemical entities. While detailed experimental data for this specific molecule remains scarce in public literature, this guide has provided a comprehensive overview of its molecular structure and a scientifically plausible, step-by-step synthetic protocol based on well-established chemical reactions for analogous compounds. The proposed synthesis is designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals to access this valuable chemical intermediate.
References
- 1. This compound | 374554-89-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 374554-89-9|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 6. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 7. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 3-Chloro-6-fluorobenzo[d]isoxazole: A Technical Guide for Researchers
Introduction
3-Chloro-6-fluorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the benzo[d]isoxazole scaffold, which is a known pharmacophore, this molecule holds promise for the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on the benzene ring is anticipated to significantly influence its electronic properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization in a research and development setting.
The structural framework of this compound, presented below, forms the basis for the subsequent spectroscopic predictions. The strategic placement of the halogen atoms and the inherent asymmetry of the isoxazole ring are expected to give rise to a unique and discernible spectroscopic fingerprint.
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "N"; "N" -- "O"; "O" -- "C1"; "C1" -- "C7"; "C2" -- "Cl"; "C3" -- "F"; "C4" -- "H1"; "C5" -- "H2"; "C7" -- "H3"; }
Caption: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique proton and carbon environment.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the isoxazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.8 - 8.0 | dd | J(H-4, H-5) = ~8-9 Hz, J(H-4, F-6) = ~5-6 Hz |
| H-5 | 7.2 - 7.4 | t | J(H-5, H-4) = ~8-9 Hz, J(H-5, H-7) = ~8-9 Hz |
| H-7 | 7.6 - 7.8 | dd | J(H-7, H-5) = ~8-9 Hz, J(H-7, F-6) = ~2-3 Hz |
Causality behind Predictions: The proton at the C-4 position is expected to be the most deshielded due to the anisotropic effect of the isoxazole ring and the inductive effect of the adjacent fluorine atom. The proton at C-7 will be deshielded by the adjacent nitrogen atom of the isoxazole ring. The proton at C-5, situated between two other protons, is expected to appear as a triplet. The coupling constants are predicted based on typical ortho and meta couplings in aromatic systems, with additional splitting anticipated from the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 150 - 155 |
| C-3a | 115 - 120 |
| C-4 | 110 - 115 (d, J = ~20-25 Hz) |
| C-5 | 125 - 130 |
| C-6 | 160 - 165 (d, J = ~240-250 Hz) |
| C-7 | 118 - 123 |
| C-7a | 165 - 170 |
Causality behind Predictions: The carbon atom (C-3) bearing the chlorine atom is expected to be significantly deshielded. The carbon atom (C-6) attached to the highly electronegative fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be the most deshielded carbon in the aromatic region. The other aromatic carbons will appear in the typical range for substituted benzenes, with their specific shifts influenced by the positions of the substituents. The carbons of the isoxazole ring (C-3a and C-7a) will have chemical shifts characteristic of this heterocyclic system.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the aromatic C-H, C=C, C=N, C-O, C-Cl, and C-F bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (isoxazole) | 1620 - 1580 | Medium |
| Aromatic C=C Stretch | 1580 - 1450 | Medium to Strong |
| C-O Stretch (isoxazole) | 1250 - 1200 | Strong |
| C-F Stretch | 1200 - 1100 | Strong |
| C-Cl Stretch | 800 - 700 | Strong |
Causality behind Predictions: The presence of the benzo[d]isoxazole ring system is expected to give rise to characteristic C=N and C-O stretching vibrations. The aromatic C=C stretching bands will likely appear as a group of peaks in the 1600-1450 cm⁻¹ region. The strong electron-withdrawing nature of the fluorine and chlorine atoms will result in intense C-F and C-Cl stretching bands in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₇H₃ClFNO). A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the isotopic abundance of ³⁷Cl.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:
-
Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.
-
Loss of carbon monoxide (CO) from the isoxazole ring, a common fragmentation for such heterocycles.
-
Cleavage of the isoxazole ring, leading to various smaller fragments.
-
M [label="[C₇H₃ClFNO]⁺˙\n(M⁺˙)"]; F1 [label="[C₇H₃FNO]⁺˙\n([M-Cl]⁺˙)"]; F2 [label="[C₆H₃ClFNO]⁺˙\n([M-CO]⁺˙)"]; F3 [label="[C₆H₃FN]⁺˙"];
M -> F1 [label="- •Cl"]; M -> F2 [label="- CO"]; F2 -> F3 [label="- Cl"]; }
Caption: Predicted Major Fragmentation Pathways for this compound.Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Instrumentation: Employ a mass spectrometer capable of high-resolution mass measurements (e.g., a time-of-flight (TOF) or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and its fragment ions.
-
Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and knowledge of related structures, serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and similar molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which will be essential for the unambiguous confirmation of the structure and purity of this compound.
The Benzo[d]isoxazole Core: A Privileged Scaffold in Modern Drug Discovery
Executive Summary: The benzo[d]isoxazole ring system, a fusion of benzene and isoxazole, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] This scaffold demonstrates a remarkable ability to bind with high affinity to a diverse range of biological targets, making it a cornerstone in the development of novel therapeutics across multiple disease areas.[3][4][5] This technical guide provides a comprehensive overview of the biological significance of the benzo[d]isoxazole core, detailing its role in major drug classes, elucidating the mechanisms of action, and providing validated experimental protocols. We will explore its applications in treating central nervous system disorders, cancer, and infectious diseases, underscoring the scaffold's versatility and enduring importance for researchers, scientists, and drug development professionals.[1][6][7]
Introduction to the Benzo[d]isoxazole Core
The "Privileged Scaffold" Concept
In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of serving as a ligand for multiple, often unrelated, biological targets. The benzo[d]isoxazole core is a quintessential example of such a structure.[5] Its versatile binding properties and amenability to chemical modification allow for the fine-tuning of pharmacodynamic and pharmacokinetic profiles, leading to the development of potent and selective drugs.[1][8] The stability conferred by its aromatic nature, combined with the specific electronic properties of the N-O bond, provides a unique platform for molecular design.[3][9]
Core Structure and Physicochemical Properties
The fundamental structure of 1,2-benzisoxazole consists of a benzene ring fused to an isoxazole ring.[3] This arrangement results in a relatively stable, weakly basic aromatic compound.[9] The physicochemical properties of the parent scaffold are foundational to its behavior in biological systems and its utility in drug design.
| Property | Value | Reference(s) |
| CAS Number | 271-95-4 | [3] |
| Molecular Formula | C₇H₅NO | [3][9] |
| Molar Mass | 119.12 g/mol | [3] |
| Appearance | Colorless liquid | [3][9] |
| Density | ~1.18 g/cm³ at 25 °C | [3][9] |
| Boiling Point | 101-102 °C at 2 kPa | [3][9] |
| Water Solubility | 4.1 mg/mL at 25°C | [3] |
Overview of Synthetic Strategies
The construction of the benzo[d]isoxazole ring system is a critical aspect of its application in drug discovery. Methodologies have evolved from traditional multi-step syntheses to more efficient and versatile modern techniques.[10] The most common strategies involve the formation of the heterocyclic ring through either a C-O or N-O bond closure.[3][11] More recent advancements utilize [3+2] cycloaddition reactions, which allow for the rapid generation of diverse derivatives under mild conditions.[10][11]
Key Synthetic Pathways to the Benzo[d]isoxazole Core
Central Nervous System (CNS) Applications
The most profound therapeutic impact of the benzo[d]isoxazole scaffold has been in the treatment of CNS disorders.[5] Its derivatives form the basis of widely prescribed atypical antipsychotic and anticonvulsant medications.[9][12]
Antipsychotic Activity: The D₂/5-HT₂A Antagonism Paradigm
Atypical antipsychotics derived from the 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold, such as risperidone and paliperidone, are cornerstone treatments for schizophrenia and bipolar disorder.[6][9] Their therapeutic efficacy is primarily attributed to a potent dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[6] This dual-receptor blockade is believed to be responsible for their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms compared to older antipsychotics.[6]
| Compound | D₂ Receptor (Ki, nM) | 5-HT₂A Receptor (Ki, nM) |
| Risperidone | 3.1 - 5.9 | 0.16 - 0.5 |
| Paliperidone | 0.8 - 6.3 | 0.2 - 1.1 |
Table adapted from literature data to show representative binding affinities.[6]
Mechanism of Benzo[d]isoxazole Atypical Antipsychotics
Anticonvulsant Activity: The Case of Zonisamide
Zonisamide is another prominent FDA-approved drug featuring the benzo[d]isoxazole core, used in the treatment of epilepsy.[5][9][12] Its mechanism is distinct from the antipsychotics, involving the blockade of voltage-gated sodium and T-type calcium channels. This action stabilizes neuronal membranes and suppresses hypersynchronized neuronal firing, which is characteristic of seizures. The success of zonisamide highlights the scaffold's ability to be adapted for entirely different CNS targets.[1][8]
Oncology Applications
More recently, benzo[d]isoxazole derivatives have emerged as promising anticancer agents.[1][6] Their cytotoxicity against various cancer cell lines is achieved through the inhibition of multiple key enzymes and pathways critical to tumor growth and survival.[6][7]
Mechanisms of Action in Cancer Therapy
The anticancer activity of this scaffold is not linked to a single mechanism but rather a polypharmacological profile, which is advantageous for addressing the complexity of cancer biology.[13] Key targets include:
-
Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6]
-
VEGFR-2: By inhibiting the Vascular Endothelial Growth Factor Receptor 2, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6][13]
-
BET Bromodomains: Bivalent inhibitors based on the benzo[d]isoxazole scaffold have shown potent inhibition of Bromodomain and Extra-Terminal (BET) proteins, which are critical readers of epigenetic marks involved in oncogene transcription.[4]
-
Hypoxia-Inducible Factor-1α (HIF-1α): In many solid tumors, HIF-1α is overexpressed and drives progression and therapy resistance; benzo[d]isoxazole derivatives have been developed as effective inhibitors of its transcriptional activity.[14]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of benzo[d]isoxazole derivatives. Research has shown that the presence and position of specific functional groups significantly influence biological activity. For instance, the addition of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO₂), at specific positions on the benzene ring can enhance the anti-proliferative activity against cancer cell lines.[1][15] This insight guides the rational design of next-generation compounds with improved efficacy.
Antimicrobial and Anti-inflammatory Activities
The versatility of the benzo[d]isoxazole core extends to its use as a template for antimicrobial and anti-inflammatory agents.[1][2][16][7]
Broad-Spectrum Antimicrobial Potential
Various derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][12] The mechanism often involves the disruption of essential cellular processes in the microbes. The potency and spectrum of activity are highly dependent on the structural modifications of the core.[6] For example, 3,6-dihydroxy-1,2-benzisoxazole has been identified as a potent antibiotic against the multi-drug resistant pathogen Acinetobacter baumannii.[12]
| Compound Type | Organism | MIC (μg/mL) |
| Benzisoxazole-Amino Acid Conjugate | Bacillus subtilis | 6 - 19 |
| Benzisoxazole Derivative 50 | Mycobacterium tuberculosis H37Rv | 3.12 |
| Benzisoxazole Derivative 28 | Escherichia coli | Very Good Activity |
Table compiled from literature data to show representative antimicrobial activities.[1]
Anti-inflammatory Action
The scaffold is also present in molecules designed as anti-inflammatory agents.[1][7] While the precise mechanisms can vary, they often involve the modulation of inflammatory pathways or the inhibition of enzymes like cyclooxygenase (COX). This application further cements the status of benzo[d]isoxazole as a truly privileged structure in medicinal chemistry.
Methodologies and Protocols
To ensure scientific integrity and provide actionable insights, this section details validated protocols for the synthesis and biological evaluation of benzo[d]isoxazole derivatives.
Protocol: Microwave-Assisted Synthesis of 3-Methyl-1,2-benzisoxazole
This protocol describes an efficient and environmentally conscious method for synthesizing a substituted benzo[d]isoxazole using microwave irradiation, which significantly reduces reaction times and improves yields.[3]
Materials:
-
2-Hydroxy phenyl methyl ketoxime
-
Acetic anhydride (Ac₂O)
-
1-butyl-3-methylimidazolium hydroxide ([bmim]OH) - Basic ionic liquid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a mixture of 2-hydroxy phenyl methyl ketoxime (1 mmol) and acetic anhydride (1.2 mmol).[3]
-
Add a catalytic amount of the basic ionic liquid [bmim]OH to the mixture.
-
Place the reaction vial in a microwave reactor and irradiate. Optimal conditions are typically achieved within 30-60 seconds.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate. The ionic liquid phase can be separated, washed, dried, and reused.[3]
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude 3-methyl-1,2-benzisoxazole by column chromatography.[3]
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method, a standard and self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6]
Materials:
-
96-well microtiter plates
-
Standardized bacterial suspension (~5 x 10⁵ CFU/mL)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Benzo[d]isoxazole test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
Procedure:
-
Dispense the broth medium into all wells of a 96-well plate.
-
Create a two-fold serial dilution of the test compound across the plate by transferring aliquots from one well to the next.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.[6]
-
Set up a positive control well containing broth and bacteria, and a negative control well with only broth.
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Workflow for Minimum Inhibitory Concentration (MIC) Assay
Conclusion and Future Outlook
The benzo[d]isoxazole core has unequivocally established its place as a privileged scaffold in medicinal chemistry.[1][16] Its structural and electronic features have given rise to blockbuster drugs for CNS disorders and have laid the groundwork for promising new agents in oncology and infectious disease.[1][6][9] The future of this remarkable scaffold lies in the continued exploration of its polypharmacological potential.[5] The rational design of derivatives that can selectively modulate multiple targets simultaneously may lead to therapies with enhanced efficacy and a reduced likelihood of drug resistance. As synthetic methodologies become more advanced, the ability to rapidly generate and screen diverse libraries of benzo[d]isoxazole analogues will undoubtedly accelerate the discovery of the next generation of therapeutics built upon this exceptional core.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cris.technion.ac.il [cris.technion.ac.il]
The Strategic Advantage of Fluorination in Benzisoxazole Scaffolds: A Guide to Therapeutic Applications
An In-Depth Technical Guide
Executive Summary
The benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1] Its true potential, however, is often unlocked through strategic fluorination. The incorporation of fluorine atoms into the benzisoxazole moiety dramatically alters the molecule's physicochemical properties, leading to enhanced metabolic stability, improved binding affinity to target proteins, and superior pharmacokinetic profiles.[2][3][4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the therapeutic applications of fluorinated benzisoxazoles. We will delve into their mechanisms of action, key therapeutic areas, the fundamental principles of their structure-activity relationships (SAR), and validated experimental protocols for their synthesis and evaluation.
The Foundational Role of the Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a versatile heterocyclic structure that provides a rigid framework capable of engaging with a wide array of biological targets. Its inherent properties make it an excellent starting point for drug design, with derivatives showing a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[1][7]
The true power of this scaffold lies in its synthetic tractability and the profound impact that substituents can have on its biological activity. Among the most impactful modifications is the introduction of fluorine.
Causality of Fluorination: Why This Halogen is a Game-Changer
The strategic placement of fluorine is not merely an incremental modification; it is a transformative design choice rooted in the unique properties of the carbon-fluorine (C-F) bond.[5] Over 20% of all pharmaceuticals on the market contain fluorine, a testament to its utility.[2][4]
-
Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block common sites of oxidation, thereby increasing the drug's half-life and bioavailability.[5][8]
-
Enhanced Binding Affinity: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. This can lead to favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding pocket, significantly increasing binding affinity and potency.[2][5] For instance, fluorinated thrombin inhibitors have shown a five-fold increase in binding affinity compared to their non-fluorinated analogs.[2]
-
Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2][3] This property is particularly crucial for developing drugs targeting the central nervous system (CNS).
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into the target receptor.
The logical relationship between fluorination and enhanced drug properties can be visualized as a decision-making workflow in drug design.
Caption: Workflow of strategic fluorination in drug design.
Key Therapeutic Applications and Mechanisms of Action
Fluorinated benzisoxazoles have found clinical success across several therapeutic areas, primarily due to their ability to act as potent and selective ligands for various biological targets.
Antipsychotics: Targeting Dopamine and Serotonin Receptors
This is the most well-established application for this class of compounds. Atypical antipsychotics like Risperidone function as potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[1][9]
-
Mechanism of Action: The therapeutic effect in schizophrenia is believed to arise from the balanced blockade of these two receptors. D2 antagonism in the mesolimbic pathway alleviates the positive symptoms (e.g., hallucinations), while 5-HT2A antagonism in the mesocortical pathway is thought to enhance dopamine release, potentially alleviating negative symptoms and reducing the risk of extrapyramidal side effects associated with older antipsychotics.
Caption: Simplified mechanism of D2/5-HT2A antagonism.
Antimicrobials: Inhibition of Essential Bacterial Enzymes
Several fluorinated benzisoxazole derivatives have demonstrated potent antibacterial and antitubercular activity.[1] For instance, certain N-linked oxazolidinone-benzisoxazoles inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1]
-
Mechanism of Action: By inhibiting these topoisomerases, the compounds prevent the relaxation of supercoiled DNA, leading to breaks in the bacterial chromosome and ultimately cell death. The fluorine atom often enhances binding to the enzyme-DNA complex.
Other Promising Therapeutic Areas
The versatility of the scaffold has led to exploration in numerous other areas:
-
Anticonvulsants: Zonisamide is a benzisoxazole-containing drug used in the treatment of epilepsy.[1]
-
Anti-inflammatory: Derivatives have shown activity by inhibiting inflammatory pathways.[1]
-
Anticancer: Compounds have been shown to inhibit kinases like Akt and signaling pathways such as NF-κB, which are critical for cancer cell proliferation and survival.[10]
| Compound Class | Therapeutic Area | Primary Mechanism of Action | Role of Fluorine |
| Risperidone Analogues | Antipsychotic | Dopamine D2 / Serotonin 5-HT2A Antagonism[9] | Enhances blood-brain barrier penetration and metabolic stability. |
| Benzoxazinyl-oxazolidinones | Antitubercular | Inhibition of protein synthesis[11] | Improves activity and reduces toxicity.[11] |
| N-linked Oxazolidinones | Antibacterial | DNA Gyrase / Topoisomerase IV Inhibition[1] | Increases enzyme binding affinity and cell penetration. |
| Various Derivatives | Anticancer | Kinase Inhibition (e.g., Akt, PI3K)[8][10] | Improves metabolic stability and target affinity.[8] |
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of fluorinated benzisoxazoles is highly dependent on their chemical structure. A generalized SAR can be described for the antipsychotic class:
Caption: Key components of fluorinated benzisoxazole SAR.
-
The Benzisoxazole Core: This heterocyclic system is fundamental for activity.[9]
-
The 6-Fluoro Substituent: The position of the fluorine atom is critical. Substitution at the 6-position is a key feature of many successful compounds, as it effectively blocks a primary site of metabolic hydroxylation, thereby increasing the drug's in vivo half-life.[9]
-
The Linker: A piperidine ring often serves as the linker, connecting the benzisoxazole moiety to a second pharmacophore. This linker is not just a spacer; its rigidity and conformation are essential for positioning the two ends of the molecule correctly within the receptor binding sites.[9]
-
The Second Pharmacophore: This part of the molecule can be varied extensively to fine-tune the drug's affinity and selectivity for different receptors.
Experimental Protocols: A Self-Validating Approach
Trustworthy data is the bedrock of drug development. The following protocols are designed as self-validating systems with inherent controls to ensure the reliability of the results.
Synthesis Protocol: [3+2] Cycloaddition for Benzisoxazole Core
This modern approach provides a direct and efficient route to functionalized benzisoxazoles under mild conditions, avoiding the harsh acids or organometallics of traditional methods.[7]
Objective: To synthesize a 3-substituted benzisoxazole via the in situ generation and cycloaddition of a nitrile oxide and a benzyne.
Materials:
-
o-(trimethylsilyl)aryl triflate (aryne precursor)
-
Aldoxime
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Cesium Fluoride (CsF)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Pyridine
-
Argon atmosphere setup
Step-by-Step Methodology:
-
Preparation of Chlorooxime:
-
Dissolve the starting aldoxime (1.0 eq) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the aldoxime. This intermediate is used directly in the next step.
-
Causality Check: NCS is a mild and effective chlorinating agent for converting the aldoxime to the more reactive chlorooxime, which is the precursor to the nitrile oxide.
-
-
In Situ Generation and Cycloaddition:
-
To the reaction mixture containing the chlorooxime, add the o-(trimethylsilyl)aryl triflate (1.2 eq).
-
Add anhydrous Cesium Fluoride (CsF) (2.5 eq) and a catalytic amount of anhydrous pyridine.
-
Self-Validation Control: A parallel reaction run without the aryne precursor should yield no benzisoxazole product, confirming the reaction pathway.
-
Heat the mixture under an argon atmosphere at 60-70 °C. Monitor the reaction progress by LC-MS.
-
Causality Check: The fluoride ion from CsF serves a dual purpose: it attacks the trimethylsilyl group to generate the highly reactive benzyne intermediate, and it acts as a base to dehydrochlorinate the chlorooxime, generating the nitrile oxide intermediate.[7] These two transient species then undergo a [3+2] cycloaddition to form the benzisoxazole ring.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized benzisoxazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Biological Evaluation: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a fluorinated benzisoxazole derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Test compound (fluorinated benzisoxazole)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
Resazurin sodium salt (viability indicator)
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Test Compound:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in MHB across a 96-well plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound, bringing the final volume to 100 µL.
-
Self-Validation Controls:
-
Positive Control: Wells containing bacteria and a known antibiotic (Ciprofloxacin) to confirm assay sensitivity.
-
Negative Control (Growth Control): Wells containing bacteria and the DMSO vehicle (at the highest concentration used) to ensure the vehicle does not inhibit growth.
-
Sterility Control: Wells containing only sterile MHB to check for contamination.
-
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.
-
For a quantitative and unbiased reading, add 10 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no metabolic activity) to pink (metabolic activity) indicates bacterial growth. The MIC is the lowest concentration where the blue color is maintained.
-
Future Outlook
The field of fluorinated benzisoxazoles continues to be a fertile ground for drug discovery. Future research will likely focus on developing compounds with even greater selectivity for their targets to minimize off-target effects. The synthesis of novel derivatives targeting emerging areas like antiviral and antiprotozoal agents is also a promising avenue.[2][3] As our understanding of disease biology deepens, the rational design of next-generation fluorinated benzisoxazoles, guided by the principles outlined in this guide, will undoubtedly lead to the development of safer and more effective medicines.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzo[d]isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole core, a privileged heterocyclic scaffold, has etched a significant mark in the landscape of medicinal chemistry. Its versatile structure has served as the foundation for a multitude of biologically active compounds, leading to the development of crucial therapeutics for a range of human ailments. This in-depth technical guide navigates the historical milestones of benzo[d]isoxazole's discovery, delves into the evolution of its synthetic methodologies, and explores its profound impact on modern drug development. From its early, unheralded synthesis to its current status as a cornerstone in blockbuster pharmaceuticals, this document provides a comprehensive resource for researchers seeking to understand and exploit the rich chemical and biological potential of this remarkable heterocycle.
A Serendipitous Beginning: The Historical Unveiling of the Benzo[d]isoxazole Core
While the simpler isoxazole ring was first synthesized by Claisen in 1903, the precise genesis of its benzo-fused counterpart, benzo[d]isoxazole (also known as 1,2-benzisoxazole or indoxazene), is less definitively documented in a single landmark paper. Early explorations into the chemistry of aromatic oximes and related nitrogen-containing heterocycles in the late 19th and early 20th centuries likely led to its inadvertent formation. However, the work of German chemist Paul Friedländer and his contemporaries on the cyclization reactions of ortho-substituted benzene derivatives was instrumental in laying the groundwork for the intentional synthesis and characterization of such fused heterocyclic systems.
The true significance of the benzo[d]isoxazole scaffold, however, remained largely latent until the mid-20th century, when the burgeoning field of medicinal chemistry began to systematically explore the pharmacological potential of novel heterocyclic compounds. It was the empirical screening of these diverse chemical libraries that began to unveil the remarkable biological activities associated with this particular molecular architecture.
A pivotal moment in the history of benzo[d]isoxazole derivatives was the discovery of the anticonvulsant properties of zonisamide. Initially synthesized in the 1970s as part of a broader investigation into benzisoxazole analogs for psychiatric disorders, its potent anti-seizure activity was a serendipitous finding.[1] Zonisamide was first approved for medical use in Japan in 1989, marking a significant milestone in the therapeutic application of the benzo[d]isoxazole core.[1]
The 1980s witnessed another landmark discovery with the development of risperidone by Janssen Pharmaceuticals.[2] This atypical antipsychotic, which potently antagonizes both dopamine D2 and serotonin 5-HT2A receptors, revolutionized the treatment of schizophrenia and other psychotic disorders.[2] The success of risperidone and its active metabolite, paliperidone, firmly established the benzo[d]isoxazole moiety as a "privileged scaffold" in central nervous system (CNS) drug discovery.
The Chemist's Toolkit: Evolution of Synthetic Methodologies
The synthesis of the benzo[d]isoxazole ring system has evolved considerably from early, often harsh, methods to more sophisticated and versatile strategies. The primary approaches can be broadly categorized by the key bond formation that constructs the isoxazole ring.
Classical Approaches: Building from the Benzene Ring
Early and still widely used methods involve the cyclization of appropriately substituted benzene precursors. These can be classified into two main strategies:
-
C-O Bond Formation: This approach typically involves the intramolecular cyclization of an ortho-substituted aryl oxime. The ortho substituent is a good leaving group, which is displaced by the oxime oxygen under basic conditions.
-
N-O Bond Formation: In this strategy, an ortho-hydroxyaryl oxime or imine undergoes cyclization. The phenolic oxygen acts as a nucleophile, attacking the nitrogen atom to form the N-O bond of the isoxazole ring.
A notable characteristic of benzo[d]isoxazoles is their susceptibility to ring-opening under basic conditions, a reaction known as the Kemp elimination .[3] First described by Daniel S. Kemp, this E2 elimination involves the cleavage of the weak N-O bond to yield a 2-hydroxybenzonitrile.[3] The propensity for this reaction is an important consideration in the synthesis and handling of benzo[d]isoxazole derivatives, particularly those with acidic protons at the 3-position.
Modern Synthetic Innovations
The advent of modern synthetic techniques has provided chemists with more efficient and versatile tools for constructing the benzo[d]isoxazole core and its derivatives.
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an aryne). Both reactive intermediates can be generated in situ, allowing for a one-pot synthesis of a wide range of substituted benzo[d]isoxazoles under mild conditions.
-
Palladium-Catalyzed C-H Activation/Annulation: More recently, transition metal-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. Palladium-catalyzed C-H activation followed by [4+1] annulation with an aldehyde provides a direct and atom-economical route to 3-substituted benzo[d]isoxazoles.
From Bench to Bedside: Landmark Benzo[d]isoxazole-Based Therapeutics
The versatility of the benzo[d]isoxazole scaffold is best illustrated by the successful development of several blockbuster drugs.
Zonisamide: A Serendipitous Anticonvulsant
As previously mentioned, the discovery of zonisamide's anticonvulsant properties was a fortuitous event.[1] Its mechanism of action is multifactorial, involving the blockade of voltage-gated sodium and T-type calcium channels.[4] The synthesis of zonisamide typically starts from 1,2-benzisoxazole-3-acetic acid, which undergoes sulfonation, chlorination, and subsequent amination.[5][6][7]
Risperidone and Paliperidone: Revolutionizing Antipsychotic Treatment
Risperidone, developed in the 1980s, was a game-changer in the management of schizophrenia.[2] Its "atypical" antipsychotic profile, characterized by a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors, offered improved efficacy and a more favorable side-effect profile compared to earlier antipsychotics.[2] Paliperidone is the active metabolite of risperidone and was later developed as a long-acting injectable formulation.[8][9] The synthesis of these drugs often involves the alkylation of a piperidine derivative with a 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole intermediate.[10]
Structure-Activity Relationships and Modern Drug Discovery
The benzo[d]isoxazole core serves as a versatile template for modulating biological activity through substitution at various positions of the bicyclic system. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these derivatives for a range of therapeutic targets.
Targeting the Central Nervous System
In the realm of antipsychotics, SAR studies have shown that substitution at the 6-position of the benzo[d]isoxazole ring with a fluorine atom, as seen in risperidone and paliperidone, is crucial for potent D2 and 5-HT2A receptor antagonism.[11] The nature of the substituent at the 3-position is also critical for modulating receptor affinity and pharmacokinetic properties.[11]
Emerging Applications in Oncology
More recently, benzo[d]isoxazole derivatives have emerged as promising anticancer agents. For instance, they have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of oncogene expression.[12] SAR studies on these BET inhibitors have revealed that the isoxazole nitrogen and the benzo[d]isoxazole oxygen are key for binding to the target bromodomain.[13]
Table 1: Representative Benzo[d]isoxazole Derivatives and their Biological Activities
| Compound | Therapeutic Area | Target(s) | Key Structural Features | Representative IC50/Activity |
| Zonisamide | Anticonvulsant | Voltage-gated Na+ and T-type Ca2+ channels | 3-sulfamoylmethyl substituent | Effective in various seizure models |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptors | 6-fluoro substitution and a complex piperidinylethyl side chain at the 3-position | High affinity for D2 and 5-HT2A receptors |
| Paliperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptors | 9-hydroxy derivative of risperidone | Active metabolite of risperidone |
| CPI-0610 | Anticancer | BET Bromodomains | Benzoisoxazoloazepine core | Potent inhibition of BRD4 |
| Bivalent Inhibitor 17b | Anticancer | BET Bromodomains (BD1 and BD2) | Dimeric structure with a linker connecting two benzo[d]isoxazole pharmacophores | 32-fold more potent than monovalent inhibitor 7 in LNCaP cells |
Experimental Protocols: Representative Syntheses
To provide a practical understanding of the synthesis of these important compounds, detailed, step-by-step methodologies for key transformations are outlined below.
General Procedure for the Synthesis of 3-Substituted Benzo[d]isoxazoles via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of 3-substituted benzo[d]isoxazoles from an aryne precursor and a chlorooxime.
Materials:
-
o-(Trimethylsilyl)aryl triflate (aryne precursor)
-
Chlorooxime
-
Cesium fluoride (CsF)
-
Acetonitrile (ACN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chlorooxime (1.2 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add cesium fluoride (2.5 equiv).
-
Slowly add a solution of the o-(trimethylsilyl)aryl triflate (1.0 equiv) in anhydrous acetonitrile (0.2 M) to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted benzo[d]isoxazole.
Synthesis of Risperidone: A Key Alkylation Step
This protocol outlines the crucial N-alkylation step in a common synthetic route to risperidone.
Materials:
-
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI) (catalytic amount)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv) and a catalytic amount of potassium iodide.
-
Add a solution of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 equiv) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude risperidone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]
Visualizing the Chemistry: Key Pathways and Mechanisms
To further illuminate the concepts discussed, the following diagrams illustrate key synthetic pathways and the mechanism of the Kemp elimination.
Diagram 1: General Synthetic Routes to the Benzo[d]isoxazole Core
Caption: Major synthetic strategies for the construction of the benzo[d]isoxazole ring.
Diagram 2: The Kemp Elimination Mechanism
Caption: The base-mediated ring-opening of benzo[d]isoxazole via the Kemp elimination.
Conclusion: A Scaffold of Enduring Significance
The journey of the benzo[d]isoxazole scaffold from a relatively obscure heterocycle to a cornerstone of modern medicinal chemistry is a testament to the power of serendipity, systematic investigation, and synthetic innovation. Its impact on the treatment of CNS disorders and its emerging potential in oncology underscore its enduring relevance in the quest for new and improved therapeutics. For researchers and drug development professionals, a deep understanding of the history, chemistry, and biological activities of this "privileged" structure is not merely an academic exercise, but a vital tool in the design and discovery of the next generation of life-changing medicines. The continued exploration of the vast chemical space surrounding the benzo[d]isoxazole core promises to yield new therapeutic agents with enhanced efficacy, selectivity, and safety profiles, ensuring its prominent place in the pantheon of medicinally important heterocycles for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 8. chemisgroup.us [chemisgroup.us]
- 9. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 10. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Reactivity of the Isoxazole Ring in Substituted Benzisoxazoles
Executive Summary
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including antipsychotic and anticonvulsant agents.[1][2] Its biological significance is intrinsically linked to its chemical reactivity. This guide provides an in-depth analysis of the reactivity of the isoxazole moiety within substituted benzisoxazoles. While the fused benzene ring undergoes typical aromatic substitutions, the isoxazole ring's chemistry is dominated by the inherent weakness of its N-O bond. This lability is not a limitation but a gateway to a rich variety of chemical transformations, primarily through ring-opening reactions. We will explore the mechanisms, substituent effects, and experimental protocols governing electrophilic substitution, reductive N-O bond cleavage, base-promoted rearrangements, and photochemical transformations, offering researchers a comprehensive understanding to leverage this versatile heterocycle in drug discovery and synthetic chemistry.
The Benzisoxazole Core: Structural and Electronic Foundations
The 1,2-benzisoxazole molecule consists of a benzene ring fused to an isoxazole ring.[1] This fusion imparts aromaticity and relative stability to the bicyclic system. However, the defining feature governing its reactivity is the pronounced weakness of the N-O bond within the five-membered isoxazole ring.[1][3] This bond is susceptible to cleavage under a variety of conditions—reductive, basic, thermal, and photochemical—making it the primary locus of chemical transformation.[1][4] Understanding the factors that control the scission of this bond is paramount to predicting and manipulating the chemical behavior of benzisoxazole derivatives.
The electronic nature of the fused system also dictates the regioselectivity of reactions on the benzene portion. The isoxazole ring acts as a mild deactivating group, directing electrophilic attack primarily to the C5 and C7 positions.
Caption: Benzisoxazole core with primary sites of reactivity highlighted.
Dominant Reaction Pathways of the Benzisoxazole Scaffold
The reactivity of substituted benzisoxazoles can be broadly categorized into two main pathways: reactions that maintain the integrity of the heterocyclic ring and those that proceed via its cleavage.
Electrophilic Aromatic Substitution
Electrophilic attacks on the benzisoxazole scaffold predominantly occur on the carbocyclic benzene ring rather than the electron-rich isoxazole moiety. The precise position of substitution is highly dependent on the nature of the electrophile and the existing substituents on the benzisoxazole core.
A seminal study on 1,2-benzisoxazole-3-acetic acid demonstrated this principle clearly.[5] Nitration resulted in substitution at the 5-position of the benzene ring. Similarly, chlorosulfonation also targeted the 5-position, albeit after initial substitution on the side chain.[5] This regioselectivity is governed by the electronic influence of the fused isoxazole ring and any appended groups. In contrast, halogenation under different conditions occurred exclusively at the α-methylene of the acetic acid side chain, underscoring the delicate interplay between reaction conditions and substrate structure.[5]
| Reaction Type | Reagents | Primary Substitution Site | Reference |
| Nitration | HNO₃/H₂SO₄ | 5-position | [5] |
| Chlorosulfonation | ClSO₃H | 5-position (and side-chain) | [5] |
Table 1: Regioselectivity of Electrophilic Substitution on 1,2-Benzisoxazole-3-acetic acid.
Ring-Opening Reactions via N-O Bond Cleavage
The most characteristic and synthetically valuable reactions of benzisoxazoles involve the cleavage of the labile N-O bond. This transformation serves as a powerful method for converting the heterocyclic system into highly functionalized ortho-substituted benzene derivatives.
The N-O bond is readily cleaved under reductive conditions, providing access to a variety of important intermediates.
Catalytic Hydrogenation: A prominent method involves the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. Using a chiral ruthenium catalyst, the N-O bond is reductively cleaved to generate an imine intermediate.[6][7] This imine is then stereoselectively hydrogenated to afford chiral α-substituted o-hydroxybenzylamines. A critical aspect of this protocol is the inclusion of an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O). The resulting primary amine product can act as a catalytic poison; however, its immediate in-situ acylation prevents this deactivation and allows the reaction to proceed in high yield.[6][7]
Caption: Workflow for Ru-catalyzed reductive N-O bond cleavage.
Chemical Reduction: A broader range of chemical reducing agents can also effect N-O bond cleavage. Reagents such as Raney nickel, lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), and molybdenum hexacarbonyl (Mo(CO)₆) are commonly employed.[3][8] The choice of reagent is critical and substrate-dependent. For instance, a combination of Raney nickel and aluminum chloride (AlCl₃) has proven effective for cleaving certain fused isoxazolines to yield β-hydroxyketones where other reagents failed.[8] Troubleshooting low yields in these reactions often involves screening different reducing agents and optimizing conditions, as steric hindrance or competing coordination sites on the substrate can impede reactivity.[3]
Under the influence of a strong base, benzisoxazoles undergo a ring-opening reaction known as the Kemp elimination.[1] This process involves the cleavage of the weak N-O bond to generate a 2-hydroxybenzonitrile derivative. This transformation is synthetically useful for converting the benzisoxazole scaffold into a different class of functionalized aromatics.
Caption: Mechanism of the base-promoted Kemp Elimination.
Benzisoxazoles exhibit rich and complex reactivity under photochemical and thermal conditions. Photolysis can induce N-O bond cleavage, leading to highly reactive intermediates such as vinylnitrenes and spiro-2H-azirines, which can be trapped or undergo further rearrangement.[9][10] Similarly, thermal treatment of specific benzisoxazole derivatives, like benzisoxazolequinones, can trigger rearrangements to form entirely new heterocyclic systems, such as alkylidenebutenolides. These advanced methods provide pathways to novel molecular architectures that are not accessible through conventional ground-state chemistry.
The Influence of Substituents on Reactivity and Bioactivity
Substituents on the benzene ring of the benzisoxazole core play a critical role in modulating both chemical reactivity and biological activity. This provides a powerful handle for fine-tuning molecular properties in drug development.
-
Control of Regioselectivity: As discussed, the position of electrophilic attack is directed by the combined electronic effects of the isoxazole ring and any other substituents.[5]
-
Modulation of Biological Activity: The nature and position of substituents can dramatically alter the pharmacological profile of a benzisoxazole derivative.
-
Anticonvulsant Activity: The introduction of a halogen atom at the 5-position has been shown to increase anticonvulsant activity, though often with a concomitant rise in neurotoxicity.[2][11]
-
Antioxidant vs. Anti-inflammatory Activity: A clear structure-activity relationship has been observed where benzisoxazoles bearing electron-donating groups (e.g., methyl, methoxy) exhibit prominent antioxidant activity, while those with electron-withdrawing groups (e.g., nitro) show good anti-inflammatory activity.[2][12]
-
This ability to tune function through substitution is a key reason why the benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry.[2]
Key Experimental Methodologies
The protocols described below are self-validating systems designed to provide reliable outcomes for key transformations of the benzisoxazole ring.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation for N-O Bond Cleavage
This protocol is adapted from the work of Ikeda and Kuwano and is designed for the asymmetric synthesis of N-protected o-hydroxybenzylamines.[6][7]
-
Materials:
-
3-Substituted 1,2-benzisoxazole (1.0 mmol)
-
Chiral Ruthenium Catalyst: {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (0.01 mmol, 1 mol%)
-
Acylating Agent: Di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol)
-
Solvent: Anhydrous Ethanol (5 mL)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a high-pressure reaction vessel, add the 3-substituted benzisoxazole, the ruthenium catalyst, and Boc₂O.
-
Purge the vessel with argon, then add the anhydrous ethanol via syringe.
-
Seal the vessel, then pressurize with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc-protected o-hydroxybenzylamine.
-
-
Validation: The product structure and enantiomeric excess should be confirmed by NMR spectroscopy and chiral HPLC analysis, respectively.
Protocol 2: General Procedure for Base-Promoted N-O Bond Cleavage (Kemp Elimination)
This general protocol is based on the established Kemp elimination reaction.[1]
-
Materials:
-
Substituted 1,2-benzisoxazole (1.0 mmol)
-
Strong Base: Potassium tert-butoxide (t-BuOK, 1.5 mmol)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
Dissolve the substituted benzisoxazole in the anhydrous solvent in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the potassium tert-butoxide portion-wise over 5 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 2-hydroxybenzonitrile derivative.
-
-
Validation: Confirm the structure of the product via NMR and IR spectroscopy (noting the characteristic nitrile stretch at ~2230 cm⁻¹).
Conclusion and Future Outlook
The reactivity of the isoxazole ring in substituted benzisoxazoles is a fascinating and synthetically powerful area of chemistry. While seemingly stable due to its aromatic character, the inherent weakness of the N-O bond provides a predictable and exploitable pathway for ring-opening reactions. This feature allows for the transformation of the benzisoxazole scaffold into a diverse array of functionalized o-hydroxyaryl compounds, including chiral amines and nitriles. Furthermore, the reactivity of the fused benzene ring can be modulated by substituents, which also profoundly impact the molecule's biological profile. The continued development of novel catalysts, particularly with earth-abundant metals, for selective N-O bond functionalization promises to further expand the synthetic utility of this remarkable heterocycle.[4] As our understanding of these reaction mechanisms deepens, so too will our ability to design and synthesize next-generation benzisoxazole-based therapeutics with enhanced efficacy and specificity.
References
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid | Semantic Scholar [semanticscholar.org]
- 6. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines [beilstein-journals.org]
- 9. Photolysis of benz- and naphth-isoxazoles: evidence for the intermediate formation of azirines | Semantic Scholar [semanticscholar.org]
- 10. Benzisoxazoles - Explore the Science & Experts | ideXlab [idexlab.com]
- 11. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole: A Detailed Protocol Utilizing In Situ [3+2] Cycloaddition
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole, a key intermediate for drug discovery programs. The described protocol leverages a powerful and efficient [3+2] cycloaddition reaction between two highly reactive intermediates—a chloro-nitrile oxide and 4-fluorobenzyne—both generated in situ. This methodology offers a direct and modular route to functionalized benzisoxazoles under mild conditions, circumventing the limitations of traditional multi-step syntheses. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for ensuring a successful and reproducible outcome.
Introduction: The Significance of the Benzo[d]isoxazole Core
Five-membered heterocyclic compounds, particularly those containing nitrogen and oxygen, are of immense interest in pharmaceutical research due to their ability to engage in various non-covalent interactions with biological targets.[3][4] The benzo[d]isoxazole ring system, in particular, is a cornerstone of modern drug design, found in antipsychotics, anticonvulsants, antimicrobial, and anti-inflammatory agents.[1][6] The introduction of halogen atoms, such as chlorine and fluorine, onto this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. For instance, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives have been investigated for their antimicrobial activities.[1]
The synthesis detailed herein focuses on a [3+2] cycloaddition, a type of pericyclic reaction that efficiently constructs five-membered rings.[2][7] This approach is highly valued for its atom economy and ability to rapidly build molecular complexity.
Mechanistic Rationale: A Tale of Two In Situ Intermediates
The core of this synthetic strategy is the reaction between a 1,3-dipole (a nitrile oxide) and a dipolarophile (an aryne). The transient and highly reactive nature of both species necessitates their generation in situ, meaning they are formed and consumed in the same reaction vessel.[6]
The overall transformation is depicted below:
Caption: Reaction overview for the synthesis of this compound.
Generation of 4-Fluorobenzyne (The Dipolarophile)
Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. For this synthesis, 4-fluorobenzyne is generated from its stable precursor, 2-(trimethylsilyl)phenyl triflate. The reaction is initiated by a fluoride source, typically anhydrous cesium fluoride (CsF). The fluoride ion attacks the silicon atom of the trimethylsilyl (TMS) group, leading to a cascade of eliminations that form the benzyne triple bond.[6] This method is preferred due to its mild conditions.
Generation of Chloro-nitrile oxide (The 1,3-Dipole)
Nitrile oxides are versatile 1,3-dipoles used extensively in cycloaddition chemistry.[8][9][10] They are often generated in situ from various precursors to avoid their dimerization into furoxans.[9][11] A common and effective method is the base-induced dehydrochlorination of a hydroximoyl chloride (also known as a chlorooxime). In this protocol, Chloroformaldoxime serves as the precursor, which eliminates HCl in the presence of a non-nucleophilic base like triethylamine (TEA) to yield the reactive chloro-nitrile oxide.
The [3+2] Cycloaddition and Regioselectivity
Once formed, the electron-rich nitrile oxide and the electron-deficient benzyne rapidly undergo a concerted [3+2] cycloaddition to form the stable benzo[d]isoxazole ring system.[6][12] The reaction of a nitrile oxide with a monosubstituted alkyne typically leads regioselectively to 3,5-disubstituted isoxazoles.[10] In the context of the unsymmetrical 4-fluorobenzyne, two regioisomers are possible: this compound and 3-Chloro-5-fluorobenzo[d]isoxazole. The regiochemical outcome is governed by a complex interplay of steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.[8][13] For many nitrile oxide cycloadditions with polarized alkynes, the reaction is controlled by matching the polarity of the triple bond, which generally favors the formation of one major regioisomer.[14]
Experimental Protocol
Disclaimer: This protocol involves the use of hazardous chemicals and reactive intermediates. All procedures must be carried out by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | ≥97% | Commercially Available | Aryne Precursor |
| Chloroformaldoxime | ≥95% | Commercially Available | Nitrile Oxide Precursor |
| Cesium Fluoride (CsF) | Anhydrous, ≥99% | Commercially Available | Stored in a desiccator |
| Triethylamine (TEA) | ≥99.5%, distilled | Commercially Available | Stored over KOH |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching |
| Ethyl Acetate (EtOAc) | HPLC Grade | - | For extraction |
| Hexanes | HPLC Grade | - | For extraction & chromatography |
| Anhydrous MgSO₄ | Reagent Grade | - | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Equipment:
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen line with manifold)
-
Syringes and needles
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol, 1.0 eq) and anhydrous cesium fluoride (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. An inert atmosphere is crucial to prevent moisture from interfering with the reagents and intermediates.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (15 mL) via syringe. Stir the resulting suspension. Add Chloroformaldoxime (1.2 mmol, 1.2 eq) to the mixture.
-
Initiation of Reaction: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine (1.5 mmol, 1.5 eq) dropwise over 5 minutes. The base initiates the formation of the nitrile oxide. The fluoride source concurrently initiates the formation of the aryne.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir vigorously for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The disappearance of the aryne precursor indicates reaction progression.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the pure this compound. The two potential regioisomers should be separable by this method.
-
Characterization: Confirm the identity and purity of the product fractions using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Summary of Key Parameters and Expected Results
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Aryne Precursor | 1.0 eq | Limiting Reagent |
| Nitrile Oxide Precursor | 1.2 eq | Slight excess to ensure full consumption of the aryne. |
| Cesium Fluoride | 2.0 eq | Ensures efficient generation of the aryne intermediate. |
| Triethylamine | 1.5 eq | Sufficient base to generate the nitrile oxide. |
| Conditions | ||
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent suitable for fluoride-induced eliminations. |
| Temperature | 0 °C to Room Temp. | Mild conditions that favor the desired cycloaddition over side reactions. |
| Reaction Time | 12-18 hours | Allows for complete conversion. |
| Outcome | ||
| Expected Yield | 40-65% | Based on similar reported procedures for aryne-nitrile oxide cycloadditions.[6] |
| Purity | >95% (after chromatography) |
Conclusion
The [3+2] cycloaddition between in situ generated arynes and nitrile oxides is a robust and highly effective strategy for the synthesis of functionalized benzo[d]isoxazoles.[6] This application note provides a detailed and reliable protocol for the preparation of this compound, a valuable building block for pharmaceutical and materials science research. The mild reaction conditions and the directness of this approach make it a superior alternative to many classical synthetic routes. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters outlined, researchers can confidently and reproducibly synthesize this and other related benzo[d]isoxazole derivatives.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Experimental protocol for the synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole derivatives
Experimental Protocol for the Synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, field-proven protocol for the synthesis of this compound and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science. The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations necessary for successful and reproducible synthesis. We will cover a two-step synthetic pathway starting from the preparation of the key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, followed by its cyclization to the target benzo[d]isoxazole scaffold. Further derivatization through catalytic amidation will also be discussed, providing a gateway to a diverse library of novel chemical entities.
Introduction
Benzo[d]isoxazole derivatives are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The specific incorporation of chloro and fluoro substituents on the benzene ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. This guide is designed to provide researchers with a robust and well-validated methodology, ensuring high yield and purity of the target compounds.
PART 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluorobenzoyl chloride
The synthesis of the target benzo[d]isoxazole begins with the preparation of the essential precursor, 2,4-dichloro-5-fluorobenzoyl chloride. A reliable method for this is the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene.
Reaction Scheme:
Caption: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride.
Experimental Protocol:
This protocol is adapted from established industrial methods, ensuring high efficiency and yield.[1][2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 2,4-Dichlorofluorobenzene | 165.00 | 0.4 | 66 |
| Oxalyl Chloride | 126.93 | 0.22 | 28 |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.04 | 5.3 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add oxalyl chloride (28g, 0.22mol) and anhydrous aluminum chloride (5.3g, 0.04mol).
-
Addition of Reactant: Cool the mixture to 20°C in a water bath. Slowly add 2,4-dichlorofluorobenzene (66g, 0.4mol) dropwise from the dropping funnel over a period of 60 minutes, maintaining the temperature at 20°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 20°C for an additional 2.5 hours.
-
Work-up and Purification: The product is isolated by vacuum distillation. Collect the fraction at 143-144°C/35mmHg. This procedure typically yields the desired product in high purity (yields up to 98%).[1]
-
Expert Insight: The use of oxalyl chloride is advantageous due to the formation of gaseous byproducts (CO and HCl), which simplifies purification. The molar ratio of 2,4-dichlorofluorobenzene to oxalyl chloride is crucial and should be maintained around 1:0.55 for optimal results.[1]
PART 2: Synthesis of this compound
The core benzo[d]isoxazole ring is formed through a cyclization reaction of the corresponding benzoyl chloride with hydroxylamine.
Reaction Scheme:
Caption: Cyclization to form the benzo[d]isoxazole core.
Experimental Protocol:
This protocol is based on general methods for isoxazole synthesis from chalcones and hydroxylamine, adapted for this specific substrate.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) |
| 2,4-Dichloro-5-fluorobenzoyl chloride | 227.46 | 0.01 |
| Hydroxylamine Hydrochloride | 69.49 | 0.015 |
| Sodium Acetate | 82.03 | 0.015 |
| Ethanol | - | 20 mL |
Procedure:
-
Reaction Mixture: In a round-bottom flask, prepare a mixture of 2,4-dichloro-5-fluorobenzoyl chloride (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (20 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Safety First: Hydroxylamine hydrochloride is a hazardous substance. It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[6][7][8] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6][9][10]
PART 3: Derivatization via Palladium-Catalyzed Amidation
The 3-chloro position of the benzo[d]isoxazole ring is amenable to further functionalization, such as through palladium-catalyzed amidation, to generate a library of N-substituted derivatives.
Reaction Scheme:
Caption: Palladium-catalyzed amidation for derivatization.
Experimental Protocol:
This protocol is a generalized procedure based on modern palladium-catalyzed cross-coupling reactions.[11][12][13]
Materials:
| Reagent/Solvent | Role |
| This compound | Starting Material |
| Substituted Amine | Reactant |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst |
| Triphenylphosphine (PPh₃) | Ligand |
| Potassium Carbonate (K₂CO₃) | Base |
| Toluene | Solvent |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound, the desired amine (1.2 equivalents), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
-
Mechanistic Insight: The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Cl bond, followed by coordination of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14][15][16]
-
Mass Spectrometry: To confirm the molecular weight of the products.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound and its derivatives. By following these protocols, researchers can reliably produce these valuable compounds for further investigation in drug discovery and materials science. The emphasis on the rationale behind experimental choices and adherence to safety protocols is paramount for successful and safe laboratory practice.
References
- 1. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 15. prensipjournals.com [prensipjournals.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes & Protocols: The Role of 3-Chloro-6-fluorobenzo[d]isoxazole in Modern Medicinal Chemistry
Abstract
The benzo[d]isoxazole core is recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its unique structure imparts favorable physicochemical properties and versatile binding capabilities, making it a frequent "hit" in biological screenings.[3] This guide focuses on a specific, highly functionalized derivative: 3-chloro-6-fluorobenzo[d]isoxazole . The strategic placement of the chloro and fluoro groups provides medicinal chemists with a powerful tool for lead generation and optimization. The electron-withdrawing nature of the halogens enhances the reactivity of the C3 position for nucleophilic substitution, while the fluorine at C6 can improve metabolic stability and binding affinity. This document provides an in-depth exploration of this scaffold's properties, its application in drug discovery, detailed synthetic protocols, and methodologies for biological evaluation.
Physicochemical Profile and Strategic Importance
The this compound scaffold is a key starting material in synthetic chemistry. Its utility is rooted in its distinct chemical properties, which are summarized below.
| Property | Value | Source |
| CAS Number | 374554-89-9 | [4][5] |
| Molecular Formula | C₇H₃ClFNO | [6] |
| Molecular Weight | 171.56 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [6] |
| LogP (Calculated) | 2.62 | [6] |
The chlorine atom at the 3-position is the most critical feature for synthetic manipulation. It serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct and efficient introduction of a wide variety of functional groups and molecular fragments, which is a cornerstone of library synthesis and structure-activity relationship (SAR) studies.[7] The fluorine atom at the 6-position is a common bioisosteric replacement for a hydrogen atom, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with target proteins.[1]
Application in Drug Discovery: A Workflow
The journey from a core scaffold to a drug candidate is a multi-step process involving design, synthesis, and evaluation. The this compound scaffold is particularly well-suited for the initial stages of this workflow.
This scaffold has been integral to the development of compounds targeting a wide range of diseases, including cancer, microbial infections, and central nervous system disorders.[1][2] For instance, derivatives have shown potent activity against Triple-Negative Breast Cancer (TNBC) by inhibiting neovascularization and inducing apoptosis.[8][9] Other analogs are foundational to atypical antipsychotics like Risperidone and Iloperidone, which modulate dopamine D2 and serotonin 5-HT2A receptors.[1][10]
Synthetic Protocol: Microwave-Assisted SNAr for Library Generation
This protocol details a robust and efficient method for synthesizing 3-amino-substituted-6-fluorobenzo[d]isoxazole derivatives from the 3-chloro precursor. Microwave-assisted synthesis is employed to accelerate reaction rates and improve yields.[7]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid, uniform heating, significantly reducing reaction times from hours to minutes compared to conventional heating. This is crucial for high-throughput synthesis.
-
Solvent (e.g., Ethanol, DMF): A polar solvent is required to facilitate the dissolution of reactants and stabilize the charged intermediates (Meisenheimer complex) formed during the SNAr reaction.
-
Base (e.g., DIPEA, K₂CO₃): An organic or inorganic base is essential to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards product formation.[7] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base, preventing it from competing with the primary or secondary amine nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial, add this compound (1.0 eq., e.g., 100 mg).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.2 eq.).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Solvent Addition: Add anhydrous ethanol (3-5 mL) to dissolve the reactants.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-45 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) or ethyl acetate. Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 3-amino-substituted derivative.[7]
Protocol for In Vitro Biological Evaluation: MTT Cell Proliferation Assay
Once a library of derivatives is synthesized, their biological activity must be assessed. The MTT assay is a standard colorimetric method for evaluating a compound's cytotoxic effect on cancer cell lines, a crucial first step in screening for anticancer agents.[8]
Principle of the Assay: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzisoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
SAR studies on benzo[d]isoxazole analogs reveal key structural determinants for biological activity. For anticancer activity, modifications at the 3-position are critical.
-
Substitution at the 3-Position: Attaching various heterocyclic or aromatic rings via a linker to the C3 position significantly influences potency.
-
Aromatic Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on a phenyl ring attached to the core often enhance cytotoxic activity compared to electron-donating groups.[11] For example, a 4-nitrophenyl substitution shows significantly lower IC₅₀ values against colon and breast cancer cell lines compared to a 4-fluorophenyl group.[11]
-
Halogenation on the Benzisoxazole Core: The presence and position of halogens on the benzo[d]isoxazole ring itself can modulate activity and toxicity. Introduction of a halogen at the 5-position has been shown to increase anticonvulsant activity in some series.[12]
These insights guide the rational design of next-generation compounds, allowing researchers to fine-tune the scaffold to maximize potency and selectivity for the desired biological target.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 374554-89-9 [amp.chemicalbook.com]
- 5. 374554-89-9|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo | Bentham Science [eurekaselect.com]
- 10. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of 3-Chloro-6-fluorobenzo[d]isoxazole in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a validated driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, the benzo[d]isoxazole moiety has emerged as a "privileged scaffold," a versatile structural framework capable of forming high-affinity interactions within the ATP-binding site of various kinases. This guide provides an in-depth technical overview of the application of a key derivative, 3-Chloro-6-fluorobenzo[d]isoxazole , as a strategic building block in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of the RAF-MEK-ERK signaling pathway. We will dissect the rationale behind its use, provide detailed, field-tested synthetic protocols, and discuss the structure-activity relationship (SAR) considerations that guide modern drug design.
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
The human kinome comprises over 500 enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for controlling cellular processes like proliferation, differentiation, and survival.[1][2] In many cancers, mutations can lead to the constitutive activation of specific kinases, driving uncontrolled cell growth. A prime example is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in melanoma and other malignancies due to mutations in the BRAF kinase.[1][2][3]
The design of ATP-competitive kinase inhibitors, which bind to the enzyme's active site and block its function, is a cornerstone of modern drug discovery.[4] Medicinal chemists often employ "privileged scaffolds"—molecular cores that are predisposed to bind to specific protein families.[5] The benzo[d]isoxazole ring system is one such scaffold, valued for its rigid, planar structure and its ability to engage in critical hydrogen bonding and hydrophobic interactions within the kinase hinge region.[5][6]
This compound is a particularly valuable building block for three key reasons:
-
Reactive Handle: The chlorine atom at the 3-position is an excellent leaving group, activating the position for nucleophilic aromatic substitution (SNAr). This provides a reliable and versatile chemical handle to couple the scaffold with other molecular fragments.
-
Fluorine Substitution: The fluorine atom at the 6-position enhances metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, fluorine can increase binding affinity through favorable electrostatic or hydrophobic interactions and modulate the pKa of nearby functional groups.[5][7]
-
Scaffold Rigidity: The fused bicyclic system provides a rigid anchor, reducing the entropic penalty upon binding to the target kinase and often leading to higher potency.
The MAPK Signaling Pathway: A Key Target
The MAPK pathway is a critical signaling cascade that translates extracellular signals into cellular responses. Its aberrant activation is a hallmark of many cancers. Inhibitors targeting key nodes in this pathway, such as BRAF, are clinically proven therapeutics.
Caption: Inhibition of the hyperactivated MAPK pathway by a targeted RAF kinase inhibitor.
Synthetic Strategy: Building Kinase Inhibitors via Nucleophilic Aromatic Substitution
The primary synthetic utility of this compound lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the isoxazole ring and the fluorine atom activates the 3-position for SNAr, allowing for the facile coupling with amine-containing fragments. This forms the central bond that links the privileged benzo[d]isoxazole scaffold to the "solvent-front" region of the inhibitor, which often dictates selectivity and pharmacokinetic properties.
Caption: General workflow for the synthesis of kinase inhibitors using SNAr coupling.
Protocol 1: General Procedure for SNAr Coupling
This protocol describes a robust method for coupling this compound with a diverse range of primary or secondary amines.
Principle: The reaction proceeds via a Meisenheimer complex intermediate, where the amine nucleophile attacks the electron-deficient carbon at the 3-position of the benzo[d]isoxazole ring. The departure of the chloride ion re-aromatizes the system to yield the final product. A non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving it to completion. High-boiling polar aprotic solvents are ideal for ensuring reagent solubility and providing the necessary thermal energy.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine partner (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.1-0.5 M.
-
Heating: Place the flask in a pre-heated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Expertise Note: The reaction temperature is critical. While 120 °C is a good starting point, some less reactive amines may require temperatures up to 150 °C. Conversely, highly reactive amines may proceed at a lower temperature (80-100 °C). The choice of base can also be crucial; for sensitive substrates, a soluble organic base like DIPEA may be preferred over the heterogeneous K₂CO₃.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and acidic/basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-amino-6-fluorobenzo[d]isoxazole product.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Rationale for Optimization |
| Base | DIPEA | K₂CO₃ | NaH | K₂CO₃ is inexpensive, effective, and easily removed by filtration/washing. NaH is too strong and can cause side reactions. |
| Solvent | Dioxane | DMF | Toluene | DMF is a polar aprotic solvent that effectively solvates the ionic intermediates and allows for higher reaction temperatures. |
| Temperature | 80 °C | 120 °C | 150 °C | 120 °C provides a balance between reaction rate and substrate stability. Higher temperatures risk decomposition. |
| Typical Yield | 45% | 85% | 70% (with byproducts) | The combination of K₂CO₃, DMF, and 120 °C provides the most robust and high-yielding conditions for a wide range of amines. |
| Table 1: Representative data for the optimization of the SNAr coupling reaction. |
Application in RAF Inhibitor Synthesis & Structure-Activity Relationship (SAR)
The benzo[d]isoxazole scaffold is a key component of several advanced kinase inhibitors, including pan-RAF inhibitors. These inhibitors are designed to be effective against both BRAF V600E mutants and other RAF isoforms, and in some cases, can overcome the paradoxical activation of the MAPK pathway seen with first-generation inhibitors.[8][9] Belvarafenib (HM95573) is a potent pan-RAF inhibitor that showcases the effectiveness of related heterocyclic cores in targeting this pathway.[10][11][12][13]
The general protocol described above can be used to synthesize a library of analogs for SAR studies. By varying the amine fragment coupled to the 3-position of the 6-fluorobenzo[d]isoxazole core, researchers can probe different regions of the kinase active site to optimize potency and selectivity.
Key SAR Insights:
-
Hinge-Binding: The nitrogen atoms within the isoxazole ring can act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region, a critical anchoring point for many inhibitors.[5][14]
-
Role of Fluorine: The 6-fluoro substituent is often directed towards a hydrophobic pocket. Its presence can enhance van der Waals interactions and increase potency compared to a non-fluorinated analog.[5][7]
-
Solvent-Front Modifications: The nature of the R-group introduced via the amine coupling partner is paramount for determining selectivity.
-
Adding bulky, hydrophobic groups can target larger hydrophobic pockets within the active site.
-
Incorporating polar groups (e.g., morpholine, piperazine) can improve aqueous solubility and engage with hydrophilic residues at the entrance of the ATP-binding site.
-
The SAR of benzoxazole and isoxazole derivatives often shows that electron-withdrawing groups on appended aryl rings (such as additional halogens) can enhance anti-proliferative activity.[5][15]
-
| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Significance |
| Belvarafenib | B-RAFV600E | 7 | High potency against the most common BRAF mutation.[11][13] |
| c-RAF | 2-5 | Potent c-RAF inhibition helps overcome paradoxical activation.[12][13] | |
| B-RAF (Wild Type) | 41-56 | Activity against wild-type RAF, classifying it as a pan-RAF inhibitor.[11][13] | |
| Table 2: Inhibitory activity of Belvarafenib, a clinical pan-RAF inhibitor featuring a complex heterocyclic system, demonstrating the potency achievable with scaffolds targeting this kinase family. |
Conclusion
This compound is a high-value, strategic starting material for the discovery and development of novel kinase inhibitors. Its pre-installed fluorine atom offers metabolic advantages, while the reactive 3-chloro position provides a reliable synthetic handle for library synthesis via a robust SNAr protocol. This allows medicinal chemists to rapidly generate and evaluate new chemical entities, accelerating the optimization process from a hit compound to a clinical candidate. The principles and protocols outlined in this guide provide researchers with the foundational knowledge to effectively leverage this privileged scaffold in their drug discovery programs targeting the kinome.
References
- 1. benchchem.com [benchchem.com]
- 2. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Belvarafenib - Wikipedia [en.wikipedia.org]
- 11. shellchemtech.com [shellchemtech.com]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-6-fluorobenzo[d]isoxazole for Accelerated Drug Discovery
An In-Depth Technical Guide
Abstract
The 3-Chloro-6-fluorobenzo[d]isoxazole moiety is a cornerstone scaffold in modern medicinal chemistry, integral to a range of therapeutic agents due to its versatile binding properties and biological activity.[1][2][3] The functionalization of this privileged structure is paramount for the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions represent the most robust and efficient methodologies for creating carbon-carbon bonds, enabling the precise installation of diverse molecular fragments. This guide provides a comprehensive overview, detailed mechanistic insights, and field-proven protocols for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions utilizing this compound as the electrophilic partner. Designed for researchers, scientists, and drug development professionals, these notes emphasize the causality behind experimental choices to ensure reproducible success and facilitate the rapid generation of compound libraries for screening and lead optimization.
Introduction: The Strategic Importance of the Benzisoxazole Core
The benzisoxazole nucleus is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][3] Its derivatives have shown a remarkable breadth of pharmacological activities, including antipsychotic, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5] The strategic derivatization of the benzisoxazole core is therefore a critical activity in drug discovery.
This compound serves as an ideal starting material for such diversification. The chlorine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity. However, the C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts, making the choice of catalytic system—specifically the palladium source and ancillary ligand—a critical determinant of reaction success.[6] This guide will dissect the critical parameters for effectively coupling this challenging substrate.
Foundational Principles of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7][8] The three cardinal steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, especially for aryl chlorides.[7][9]
-
Transmetalation / Migratory Insertion:
-
In Suzuki and Sonogashira couplings, a nucleophilic organometallic reagent (organoboron or copper acetylide, respectively) transfers its organic group to the palladium center in a step called transmetalation.[10][11]
-
In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion).[12][13]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][14]
The Critical Role of Ligands and Bases:
-
Ligands: Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties. For unreactive aryl chlorides, bulky, electron-rich ligands are essential as they increase the electron density on the palladium, promoting the challenging oxidative addition step.[6][15]
-
Base: A base is required in all three reactions. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate complex.[7] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide (HCl) generated during the catalytic cycle.[13][16]
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[17] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[10]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The subsequent transmetalation step requires activation of the boronic acid by a base to form a boronate species, which then transfers its aryl group to the palladium center. The final reductive elimination step yields the 3-aryl-6-fluorobenzo[d]isoxazole product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
This protocol is designed to address the lower reactivity of the C-Cl bond. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) and a strong base (e.g., K₃PO₄) is critical for achieving high yields.
Materials
| Reagent | M.W. | Amount | Equivalents |
|---|---|---|---|
| This compound | 171.56 | 172 mg (1.0 mmol) | 1.0 |
| Arylboronic Acid | - | 1.5 mmol | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 mg (0.025 mmol) | 0.025 (2.5 mol%) |
| SPhos | 410.53 | 41 mg (0.1 mmol) | 0.1 (10 mol%) |
| K₃PO₄ (finely ground) | 212.27 | 425 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane/Water (5:1) | - | 6 mL | - |
Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Mizoroki-Heck Coupling: Forging Aryl-Alkene Bonds
The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides, forming a new C-C bond between an sp² carbon of the aryl halide and an sp² carbon of an alkene.[18][19]
Mechanistic Rationale
The cycle initiates with the oxidative addition of the aryl chloride to Pd(0).[8] The resulting Pd(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.[12] The final step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a hydridopalladium complex. The base regenerates the Pd(0) catalyst from this complex, allowing the cycle to continue.[13]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Mizoroki-Heck Coupling
For the Heck reaction with an aryl chloride, higher temperatures and a robust catalyst system are often required. Palladium acetate combined with a phosphine ligand is a common choice. An organic base like triethylamine is typically used.
Materials
| Reagent | M.W. | Amount | Equivalents |
|---|---|---|---|
| This compound | 171.56 | 172 mg (1.0 mmol) | 1.0 |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 192 mg (1.5 mmol) | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg (0.02 mmol) | 0.02 (2 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 21 mg (0.08 mmol) | 0.08 (8 mol%) |
| Triethylamine (Et₃N) | 101.19 | 202 mg (2.0 mmol) | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure
-
Vessel Preparation: In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.
-
Reagent Addition: Add the degassed DMF, followed by the alkene and triethylamine via syringe.
-
Reaction: Tightly seal the tube and place it in a preheated oil bath at 120-140 °C for 18-36 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium black, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) to remove DMF, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[11][20] This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst.[11]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide species.[21] This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-Cl complex. The resulting diorganopalladium(II) species rapidly undergoes reductive elimination to furnish the 3-alkynyl-6-fluorobenzo[d]isoxazole product and regenerate the Pd(0) catalyst.[16]
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. scispace.com [scispace.com]
- 19. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 20. jk-sci.com [jk-sci.com]
- 21. m.youtube.com [m.youtube.com]
Application Note & Protocols: Strategic Derivatization of 3-Chloro-6-fluorobenzo[d]isoxazole for Structure-Activity Relationship (SAR) Studies
Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery
The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and unique electronic properties allow for versatile interactions with a wide range of biological targets, leading to applications as antipsychotic, anti-inflammatory, anticancer, and antimicrobial agents.[1][3] Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how these changes affect its biological activity.
This guide focuses on 3-chloro-6-fluorobenzo[d]isoxazole, a key building block for generating compound libraries for SAR exploration. The strategic placement of the halogen atoms provides distinct opportunities for chemical modification. The chlorine atom at the 3-position is the primary site for derivatization, activated by the electron-withdrawing nature of the adjacent heterocyclic ring. The fluorine atom at the 6-position, while more inert, offers a site for modulating physicochemical properties like metabolic stability and lipophilicity.
This document provides a detailed overview of the reactivity of this scaffold and presents robust protocols for its derivatization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Chemical Reactivity & Strategic Considerations
The reactivity of this compound is dominated by the electrophilic character of the C3 carbon. The isoxazole ring, particularly the nitrogen atom, exerts a strong electron-withdrawing effect, polarizing the C3-Cl bond and making the C3 position susceptible to attack by nucleophiles. This activation is crucial for the success of both classical SNAr reactions and modern cross-coupling methodologies.
Conversely, the C6-F bond is significantly less reactive towards substitution due to the strong bond energy of the C-F bond and the less activated electronic environment of the benzene ring compared to the C3 position. Therefore, the derivatization workflows presented here focus exclusively on the selective modification of the C3 position.
Figure 1: High-level workflow for the derivatization of this compound.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct and often cost-effective method for introducing heteroatom nucleophiles at the C3 position. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The presence of the electron-withdrawing isoxazole ring is essential for stabilizing this intermediate.[6]
Caption: General mechanism for the SNAr reaction.
Detailed Protocol: Synthesis of 3-(Piperidin-1-yl)-6-fluorobenzo[d]isoxazole
This protocol details the displacement of the 3-chloro group with piperidine, a common secondary amine used in SAR studies.
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.0 - 3.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 5.83 mmol).
-
Add potassium carbonate (1.61 g, 11.66 mmol).
-
Add anhydrous DMF (20 mL) via syringe.
-
Add piperidine (1.15 mL, 11.66 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into deionized water (100 mL) and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (2 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Characterization: a. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized C-N and C-C bond formation, offering broad substrate scope and functional group tolerance.[7][8]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and a vast array of primary and secondary amines.[9][10] The reaction relies on a palladium catalyst supported by bulky, electron-rich phosphine ligands.[7]
Detailed Protocol: Synthesis of N-benzyl-6-fluorobenzo[d]isoxazol-3-amine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Standard work-up and purification reagents as listed in Section 3.1.
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOtBu (e.g., 785 mg, 8.16 mmol), XPhos (111 mg, 0.23 mmol), and Pd₂(dba)₃ (107 mg, 0.12 mmol) to a flame-dried Schlenk tube.
-
Add this compound (1.00 g, 5.83 mmol).
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add anhydrous toluene (25 mL) followed by benzylamine (0.76 mL, 6.99 mmol).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor by TLC or LC-MS (typically 6-24 hours).
-
Work-up & Purification: Follow the procedures outlined in Section 3.1 (Steps 6 & 7).
-
Characterization: Confirm structure and purity via NMR and MS analysis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl halides with organoboron reagents.[11][12] It is highly valued for its mild conditions and tolerance of diverse functional groups.
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-6-fluorobenzo[d]isoxazole
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Standard work-up and purification reagents as listed in Section 3.1.
Procedure:
-
To a round-bottom flask, add this compound (1.00 g, 5.83 mmol), 4-methoxyphenylboronic acid (1.33 g, 8.74 mmol), and K₂CO₃ (2.41 g, 17.49 mmol).
-
Add Pd(PPh₃)₄ (337 mg, 0.29 mmol).
-
Add the solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to reflux (approx. 90-100 °C) under an inert atmosphere. Monitor by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up & Purification: Follow the procedures outlined in Section 3.1 (Steps 6 & 7).
-
Characterization: Confirm structure and purity via NMR and MS analysis.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Data Organization for SAR Analysis
Systematic logging of synthetic routes and biological data is critical for effective SAR analysis. A well-structured table allows for rapid correlation between structural modifications and activity outcomes.
| Compound ID | Structure (R-Group at C3) | Synthetic Method | Yield (%) | Biological Activity (IC₅₀, µM) |
| SM-01 | -Cl (Starting Material) | - | - | > 100 |
| LIB-01 | -Piperidin-1-yl | SNAr | 78 | 15.2 |
| LIB-02 | -N(H)CH₂Ph | Buchwald-Hartwig | 65 | 8.9 |
| LIB-03 | -4-methoxyphenyl | Suzuki-Miyaura | 72 | 22.5 |
| ... | ... | ... | ... | ... |
Table 1: Example data summary for organizing SAR results derived from this compound.
Conclusion
This compound is a versatile and highly valuable scaffold for building libraries aimed at SAR studies. The C3-chloro group can be efficiently displaced or coupled using a range of modern synthetic methods, including SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. The protocols provided herein are robust, reproducible, and serve as a foundational starting point for researchers in drug discovery to generate novel analogs and elucidate the complex relationships between chemical structure and biological function.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 3-Chloro-6-fluorobenzo[d]isoxazole in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Benzisoxazole Scaffold
The benzisoxazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential across numerous disease areas, including but not limited to, antipsychotic, anti-inflammatory, antimicrobial, and anticancer applications.[3] The unique electronic and conformational properties of the benzisoxazole ring system allow it to interact with a variety of biological targets, making it a highly sought-after scaffold in drug discovery programs.
3-Chloro-6-fluorobenzo[d]isoxazole is a particularly valuable starting material for the synthesis of novel benzisoxazole-containing compounds. The presence of a chlorine atom at the 3-position provides a reactive handle for the introduction of diverse functionalities through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The fluorine atom at the 6-position can enhance the metabolic stability and binding affinity of the final compounds, a common strategy in modern drug design.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile building block for the creation of innovative heterocyclic compounds with therapeutic potential. We will delve into the underlying chemical principles of its reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations.
Synthesis of the Starting Material: this compound
A common synthetic route to this compound involves the cyclization of a suitably substituted precursor. While various methods exist, a frequently employed strategy is the intramolecular cyclization of an oxime derivative.[4]
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted benzisoxazoles.[4]
Step 1: Oximation of 2,4-Difluorobenzaldehyde
-
Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.
-
Slowly add the aqueous hydroxylamine solution to the stirred solution of 2,4-difluorobenzaldehyde at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.
Step 2: Chlorination and Cyclization
-
Dissolve the oxime from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 45°C) for approximately 3 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., methyl tert-butyl ether).
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization to afford pure this compound.
Application in Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the benzisoxazole ring, further enhanced by the electron-withdrawing effects of the fluorine and isoxazole nitrogen, makes the 3-position susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the SNAr reaction with a variety of nucleophiles, particularly amines. This reaction is a cornerstone for the synthesis of many biologically active molecules.
Causality of Experimental Choices in SNAr Reactions
The choice of base and solvent is critical for the success of SNAr reactions. A base is often required to deprotonate the incoming nucleophile, increasing its nucleophilicity. The solvent should be polar aprotic to solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex, thereby accelerating the reaction. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used solvents for this purpose.
Protocol 2: Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole via SNAr
This protocol is adapted from synthetic routes leading to key intermediates for antipsychotic drugs like Risperidone.[5]
Materials:
-
This compound
-
Piperidin-4-ol
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add piperidin-4-ol (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120°C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow for SNAr Reaction
Caption: Workflow for the SNAr reaction of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the benzisoxazole core, providing access to a vast chemical space for drug discovery.
Causality of Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is necessary to activate the boronic acid for transmetalation. The solvent system must be able to dissolve all the reactants and facilitate the reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general procedure based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-120°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-aryl-6-fluorobenzo[d]isoxazole.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table provides representative data for compounds that can be synthesized from this compound. The data is illustrative and actual results may vary depending on the specific reaction conditions and substrates used.
| Product | Synthetic Method | Yield (%) | 1H NMR (δ, ppm) | Mass Spec. (m/z) |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | SNAr | 75-85 | 7.6-7.0 (m, 3H, Ar-H), 3.5-2.8 (m, 5H, piperidine-H), 2.2-1.8 (m, 4H, piperidine-H) | [M+H]+: 235.12 |
| 6-Fluoro-3-phenylbenzo[d]isoxazole | Suzuki Coupling | 80-90 | 8.0-7.2 (m, 8H, Ar-H) | [M+H]+: 214.07 |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its reactivity at the 3-position through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of a wide range of functional groups. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers in their efforts to design and synthesize the next generation of benzisoxazole-based therapeutic agents. The self-validating nature of the described protocols, coupled with the provided rationale for experimental choices, ensures a high degree of reproducibility and success in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Pd-catalyzed amination reactions for heterocycle functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RU2272037C9 - Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-4-one, intermediate derivatives for its preparing and method for preparing intermediate derivative - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole
Introduction
Welcome to the technical support guide for the synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, forming the core of several pharmaceutical agents.[1] The synthesis of substituted benzo[d]isoxazoles, while based on established chemical principles, is often accompanied by challenges such as low yields, isomeric impurities, and other side reactions.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the underlying chemical logic, helping you troubleshoot and optimize your synthetic strategy. We will explore a common and effective synthetic pathway and address the specific issues you may encounter.
Part 1: Core Synthetic Strategy & Mechanism
A robust and widely adopted method for synthesizing 6-fluoro-benzo[d]isoxazole derivatives involves the intramolecular cyclization of an ortho-halophenyl oxime.[2] This process relies on a nucleophilic aromatic substitution (SNAr) reaction, where the oxime oxygen acts as the nucleophile.
The proposed pathway begins with a readily available substituted acetophenone, which is converted to its corresponding oxime. The subsequent base-mediated cyclization yields the benzo[d]isoxazole ring system.
Caption: Proposed workflow for this compound synthesis.
Mechanism Insight: The key cyclization step is driven by the deprotonation of the oxime's hydroxyl group, creating a potent alkoxide nucleophile. This nucleophile attacks the ortho-carbon bearing a halogen (in this case, fluorine), which is activated towards nucleophilic attack by the electron-withdrawing nature of the oxime group. Fluorine, despite being less reactive as a leaving group than heavier halogens in SN2 reactions, is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My cyclization reaction (Step 2) is showing very low yield. What are the likely causes?
A1: Low yields in the intramolecular SNAr cyclization are typically traced back to three factors: incomplete deprotonation of the oxime, suboptimal reaction temperature, or an inappropriate choice of solvent.
-
Cause 1: Inefficient Deprotonation: The pKa of an oxime hydroxyl group is around 10-12. A base that is not strong enough will result in a low concentration of the required nucleophile, slowing down or stalling the reaction.
-
Cause 2: Suboptimal Temperature: Like many SNAr reactions, this cyclization has a significant activation energy. Temperatures that are too low will lead to an impractically slow reaction rate.[3] Conversely, excessively high temperatures can cause decomposition of the starting material or the product.[3]
-
Cause 3: Incorrect Solvent Choice: The reaction involves an ionic nucleophile and a polar intermediate (Meisenheimer complex). A polar aprotic solvent (e.g., DMSO, DMF) is essential to solvate the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.
Troubleshooting Protocol:
-
Base Selection: Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃), consider switching to a hydroxide (e.g., KOH) or a hydride (e.g., NaH). Ensure at least one stoichiometric equivalent is used.
-
Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 60 °C), try incrementally increasing it by 10-15 °C and monitor the progress carefully using Thin Layer Chromatography (TLC).[4]
-
Solvent Purity: Ensure your polar aprotic solvent is anhydrous. The presence of water can protonate the nucleophile and interfere with the reaction.
| Parameter | Recommendation | Rationale |
| Base | KOH, NaH, KHMDS | Must be strong enough to fully deprotonate the oxime. |
| Solvent | Anhydrous DMSO, DMF | Polar aprotic; stabilizes intermediates and maximizes nucleophilicity. |
| Temperature | 60 - 100 °C | Balances reaction rate against potential thermal decomposition. |
| Concentration | < 0.1 M | Favors intramolecular cyclization over intermolecular side reactions. |
Q2: I'm observing an unexpected byproduct with the same mass as my product. Could it be an isomer?
A2: Yes, this is a classic problem in the synthesis of substituted aromatic compounds. If your starting material is 2',4'-difluoroacetophenone, there is a possibility of the oxime nucleophile attacking the C4 position, displacing the para-fluorine instead of the ortho-fluorine. This would lead to the formation of the undesired 3-methyl-5-fluorobenzo[d]isoxazole isomer.
Mechanistic Explanation: The ortho position (C2) is generally more activated towards nucleophilic attack from the adjacent oxime group due to both proximity (kinetics) and electronic activation. However, the para position (C4) is also electronically activated. The regioselectivity can be influenced by reaction conditions.
Troubleshooting & Prevention:
-
Kinetic Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate often favors the formation of the kinetically preferred ortho-cyclized product.
-
Leaving Group Choice: If isomer formation is persistent, consider redesigning the synthesis to start with a material that provides unambiguous regioselectivity. For instance, using 2'-chloro-4'-fluoroacetophenone as a starting material. The C-Cl bond is more readily broken than the C-F bond in this type of nucleophilic substitution, which would strongly direct the cyclization to the desired C2 position.
Q3: The final chlorination step (Step 3) is messy and gives multiple products. How can I improve its selectivity?
A3: Radical chlorination of the 3-methyl group can indeed be challenging. Side reactions can include over-chlorination (leading to -CHCl₂ or -CCl₃ groups) or chlorination on the aromatic ring itself, although the latter is less likely under these conditions.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise amount of N-Chlorosuccinimide (NCS), typically 1.0 to 1.1 equivalents. Adding a large excess will inevitably lead to over-chlorination.
-
Slow Addition: Add the radical initiator (e.g., AIBN, Benzoyl Peroxide) in portions or add the NCS solution slowly to the reaction mixture at reflux. This keeps the concentration of radical species low and controlled, favoring mono-chlorination.
-
Monitor Carefully: Use TLC or GC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into di- or tri-chlorinated byproducts.
-
Purification: Be prepared for a careful chromatographic purification to separate the desired mono-chlorinated product from starting material and over-chlorinated species.
Part 3: Visualization of Key Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the most common side reactions discussed.
Caption: Desired cyclization pathway versus common off-target reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-6-fluorobenzo[d]isoxazole Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, grounding our recommendations in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis. The primary synthetic route discussed is the base-induced intramolecular cyclization of an o-hydroxyaryl oxime precursor, a common and effective method for generating the benzisoxazole core.[1]
Problem Area 1: Low or No Product Yield
Question: My reaction has run for the prescribed time, but TLC/LC-MS analysis shows a low yield of the desired this compound. What are the common causes?
Answer: Low yields can stem from several factors, from starting material quality to suboptimal reaction conditions.[2] Key areas to investigate include:
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of the precursor, typically an oxime derived from a substituted 2-hydroxybenzophenone. Impurities can inhibit the cyclization step. We recommend verifying the purity of your starting oxime via ¹H NMR and melting point analysis before starting the reaction.[2]
-
Base Strength and Stoichiometry: The cyclization reaction, which proceeds via an intramolecular Nucleophilic Aromatic Substitution (SNAr), requires a base to deprotonate the oxime's hydroxyl group, forming a reactive oximate anion.[1] If the base is too weak or if an insufficient amount is used, the reaction will be slow or incomplete. Ensure you are using at least one equivalent of a suitable base (e.g., KOH, K₂CO₃).
-
Reaction Temperature: The rate of the SNAr cyclization is temperature-dependent. If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can promote side reactions and decomposition.[3] A gradual increase in temperature while monitoring the reaction progress is a sound optimization strategy.[3]
-
Moisture Contamination: The presence of water is detrimental as it can promote the competing Beckmann rearrangement, a major side reaction pathway.[4][5]
Question: My TLC plate shows that the starting material is being consumed, but I'm not seeing the product spot. Instead, there's a different, major spot. What is likely happening?
Answer: This is a classic indicator of a significant side reaction dominating your process. In benzisoxazole synthesis from o-hydroxyaryl oximes, the most common side reaction is the Beckmann rearrangement , which produces an isomeric benzo[d]oxazole.[4]
-
Causality: The Beckmann rearrangement is favored under acidic or protic conditions. If your starting material contains residual acid from the oxime formation step, or if your solvent is protic (like methanol or ethanol without rigorous drying), this pathway can outcompete the desired cyclization.[1][4]
-
Solution: The N-O bond formation to yield the benzisoxazole is favored under strictly anhydrous (dry) conditions.[5] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[3]
Problem Area 2: Impurity Profile & Purification Challenges
Question: I've isolated my product, but NMR analysis shows it's contaminated with the benzo[d]oxazole isomer. How can I prevent this?
Answer: Formation of the benzo[d]oxazole byproduct via the Beckmann rearrangement is the primary challenge to overcome.[4]
| Issue | Potential Cause | Recommended Solution |
| Benzo[d]oxazole Contamination | Reaction conditions favor the Beckmann rearrangement. This is often promoted by protic solvents, moisture, or acid.[4] | Employ strictly anhydrous conditions. Use a polar aprotic solvent like DMF or THF instead of alcohols. Ensure the base is added before heating to neutralize any trace acids.[3][5] |
| Unreacted Starting Material | Incomplete reaction due to insufficient base, low temperature, or short reaction time.[2] | Increase reaction time and/or temperature. Consider a stronger base. Monitor reaction to completion by TLC or LC-MS. |
| Polymeric or Tar-like Byproducts | Excessively high temperatures or incorrect stoichiometry leading to decomposition or polymerization.[2] | Optimize the reaction temperature carefully. Do not exceed the recommended temperature range. Ensure precise measurement of reactants. |
Question: My product seems to be lost during column chromatography. What are some effective purification strategies?
Answer: Product loss during purification is a common issue.[2] this compound is a moderately polar compound.
-
Column Chromatography: Use a silica gel column. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The benzisoxazole product is typically less polar than the starting oxime but may have similar polarity to some byproducts. Careful fraction collection is critical.
-
Recrystallization: If a solid product is obtained with moderate purity (>90%), recrystallization can be a highly effective final purification step to remove minor impurities and achieve high analytical purity. A solvent system like ethanol/water or isopropanol can be effective.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound from its oxime precursor?
A1: The most widely accepted mechanism is a base-induced intramolecular Nucleophilic Aromatic Substitution (SNAr). The process involves two key steps:
-
Deprotonation: A base removes the proton from the oxime's hydroxyl group, forming a nucleophilic oximate anion.
-
Intramolecular Cyclization: The resulting anion attacks the ortho-carbon bearing a suitable leaving group (in this case, a chlorine atom), displacing it to form the five-membered isoxazole ring. Electron-withdrawing groups on the aromatic ring, such as the fluorine atom, facilitate this cyclization.[1]
Q2: How do I prepare the necessary starting material, 2,4-dichloro-5-fluorobenzophenone oxime (or a similar precursor)?
A2: The oxime is typically prepared from the corresponding ketone. The synthesis of the ketone itself, such as 2,4-dichloro-5-fluorobenzophenone, can be achieved via a Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[6] Once the ketone is obtained, it can be reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or pyridine to afford the oxime.[7]
Q3: What are the critical process parameters to control during the cyclization step?
A3: Careful control of the following parameters is essential for a successful and reproducible synthesis:
-
Anhydrous Conditions: As detailed in the troubleshooting section, this is the most critical parameter to suppress the Beckmann rearrangement.[5]
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are commonly used.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are often ideal as they can solubilize the reactants and facilitate the SNAr reaction without participating in side reactions.
-
Temperature Control: The reaction often requires heating to proceed at a reasonable rate. However, precise temperature control is necessary to prevent byproduct formation.[3]
Q4: Are there any specific safety precautions I should take?
A4: Yes. Standard laboratory safety protocols should be followed. Specifically:
-
Handle all chlorinated organic compounds in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The bases used (KOH, K₂CO₃) are corrosive. Avoid contact with skin and eyes.
-
Anhydrous solvents can be flammable. Do not handle them near open flames or ignition sources.
III. Protocols & Visualizations
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on general methods for benzisoxazole synthesis.[1][3] Researchers should perform their own optimization.
Step 1: Reagent Preparation and Setup
-
Ensure all glassware is oven-dried for at least 4 hours at 120 °C and cooled under a stream of dry nitrogen or in a desiccator.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting oxime (e.g., 2,4-dichloro-5-fluorobenzophenone oxime) (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Flush the entire apparatus with dry nitrogen for 10 minutes.
Step 2: Reaction
-
Under a positive pressure of nitrogen, add 50 mL of anhydrous DMF via cannula or syringe.
-
Begin vigorous stirring and heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 4-8 hours.
Step 3: Workup and Isolation
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 2% and increasing to 10%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visual Schematics
Caption: Fig 1: Synthesis and Competing Pathways
Caption: Fig 2: General Experimental Workflow
Caption: Fig 3: Troubleshooting Decision Tree
IV. References
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. --INVALID-LINK--
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(4), 305-326. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. --INVALID-LINK--
-
BenchChem. (2025). Common side reactions in the synthesis of benzisoxazoles. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. BenchChem. --INVALID-LINK--
-
Wikipedia. (2023). Benzisoxazole. --INVALID-LINK--
-
Yadav, G., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34237-34255. --INVALID-LINK--
-
Hansen, P., & Undheim, K. (1984). New Synthesis of 3-Chloroisoxazoles. Acta Chemica Scandinavica, 38b, 815-819. --INVALID-LINK--
-
Espinoza-Hicks, J. C., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Pharmaceuticals, 16(11), 1599. --INVALID-LINK--
-
Hameed, A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of the Chilean Chemical Society, 67(3). --INVALID-LINK--
-
Coldham, I., et al. (2014). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry, 12(35), 6849-6859. --INVALID-LINK--
-
Desai, N., & Rajpara, K. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 136-143. --INVALID-LINK--
-
Sharma, V., Kumar, P. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 65, 126-153. --INVALID-LINK--
-
Grunwell, J. R., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(36), 4845-4848. --INVALID-LINK--
-
Google Patents. (1989). Process for the preparation of 3,5-disubstituted isoxazoles. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. --INVALID-LINK--
-
Zhang, Z., et al. (2009). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Organic Preparations and Procedures International, 41(4), 349-351. --INVALID-LINK--
-
Ghorbani-Vaghei, R., et al. (2024). Continuous Flow Electroselenocyclization of Allylamides and Unsaturated Oximes to Selenofunctionalized Oxazolines and Isoxazolines. The Journal of Organic Chemistry, 89(3), 1835-1845. --INVALID-LINK--
-
Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. --INVALID-LINK--
-
Yathirajan, H. S., et al. (2005). N—H⋯Cl and C—H⋯O interactions in 6-fluoro-3-(4-piperidinio)benz[d]isoxazole chloride. Acta Crystallographica Section C, 61(12), o720-o722. --INVALID-LINK--
-
Academax. (n.d.). Synthesis of α-(2,4-Dichloro-5-Fluorobenzoyl)-β-Substituted Amino-Acrylate. --INVALID-LINK--
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzisoxazole synthesis [organic-chemistry.org]
- 6. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 3-Chloro-6-fluorobenzo[d]isoxazole by column chromatography
Technical Support Center: Purification of 3-Chloro-6-fluorobenzo[d]isoxazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the purification of this compound. This document provides practical, in-depth guidance and troubleshooting solutions for challenges encountered during purification by column chromatography. Our approach is built on explaining the causality behind experimental choices to empower you to adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the essential physicochemical properties of this compound to consider before purification?
A: Understanding the properties of your target molecule is the cornerstone of developing a successful purification strategy. This compound is a heterocyclic compound with moderate polarity. While specific experimental data can vary, here are key characteristics to consider:
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Weight | ~185.56 g/mol | Standard for small molecule purification; no special considerations needed. |
| Polarity | Moderately Polar | The molecule contains polar C-Cl, C-F, C=N, and C-O bonds. It will interact with polar stationary phases like silica gel. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); poorly soluble in non-polar solvents like hexane and sparingly soluble in water.[1] | Crucial for sample loading. Poor solubility in the mobile phase can cause precipitation at the top of the column, leading to poor separation. Dry loading is often the best approach.[2][3] |
| Stability | Generally stable under standard chromatographic conditions. | However, some heterocyclic compounds can be sensitive to highly acidic or basic conditions. It's recommended to test for stability on a small amount of silica gel if degradation is suspected.[3][4] |
| UV Activity | Expected to be UV active | The aromatic benzisoxazole core allows for easy visualization on TLC plates using a UV lamp (254 nm). |
Q2: How do I select the optimal stationary and mobile phases for this purification?
A: The goal is to find a system where your target compound and its impurities have different affinities for the stationary phase, allowing them to be separated as the mobile phase flows through.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective choice for compounds of this polarity. Its slightly acidic surface interacts well with the polar functionalities of the benzisoxazole ring. Alumina could be an alternative if the compound proves to be unstable on silica, but it is generally not the first choice.[3]
-
Mobile Phase (Eluent): The key is to find a solvent system that provides a target retention factor (Rf) of 0.25-0.35 for this compound on a TLC plate. This Rf range typically provides the best balance for good separation on a column.
-
Starting Point: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is recommended.
-
Optimization:
-
If the Rf is too low (<0.2), increase the proportion of the polar solvent.
-
If the Rf is too high (>0.5), increase the proportion of the non-polar solvent.
-
-
A common and effective starting system is Hexane:Ethyl Acetate . Begin by testing different ratios (e.g., 9:1, 4:1, 7:3) using the TLC protocol outlined below.
Experimental Workflow Overview
The purification process follows a logical sequence, where each step informs the next. Failure to follow this sequence is a common source of error.
Caption: Overall workflow for column chromatography purification.
Troubleshooting Guide
Problem: My compound will not move from the origin (Rf = 0) on the TLC plate, even with 50% Ethyl Acetate in Hexane.
Answer: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel.
-
Immediate Action: Switch to a more polar solvent system. A good next step is to try Dichloromethane (DCM) as the main solvent, with additions of Methanol (MeOH). For example, start with 100% DCM and then try mixtures like 99:1 DCM:MeOH.
-
Underlying Cause: Your crude material may be significantly more polar than expected, or it could be an ionic salt. Ensure that your workup procedure was sufficient to remove any ionic species.
-
Expert Tip: If your compound is very polar, consider reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile).[3]
Problem: The separation between my product and an impurity is poor (Rf values are too close).
Answer: Achieving good separation between spots with a small ΔRf is a common challenge.
-
Causality: The selectivity of your solvent system is insufficient. Different solvents interact with your compounds in unique ways.
-
Solution 1: Change Solvent Polarity: Sometimes, reducing the overall polarity of the eluent can increase the separation between two moderately polar spots. Try a slightly less polar ratio of your current system.
-
Solution 2: Change Solvent System: Introduce a solvent with different chemical properties. For example, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane or a Toluene/Ethyl Acetate system. Toluene's aromaticity can introduce different pi-pi interactions that may improve separation.
-
Solution 3: Column Dimensions: Use a longer, thinner column. This increases the number of theoretical plates and provides more opportunity for separation to occur. However, this will also increase the run time.
Problem: My yield after the column is very low. Where did my compound go?
Answer: Product loss during chromatography can occur for several reasons. A systematic check is the best approach.[5]
-
Compound Still on the Column: The eluent may not have been polar enough to elute your compound completely. After you have collected all fractions containing your product, try flushing the column with a very polar solvent (e.g., 100% Ethyl Acetate or 10% Methanol in DCM). Collect this flush and check it by TLC.
-
Decomposition on Silica: Your compound may be unstable on silica gel.[3] You can test this by dissolving a small amount of your crude material, spotting it on a TLC plate, and then adding a small amount of silica gel on top of the spot. Let it sit for an hour, then elute the plate. If you see new spots or smearing from the origin, your compound is likely decomposing. In this case, consider using a different stationary phase like alumina or deactivating the silica with triethylamine.
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by your initial TLC analysis of the fractions.[3][6] Try concentrating a few fractions where you expected your compound to elute and re-analyzing them by TLC.
-
Physical Loss: Ensure you quantitatively transferred your material to the column. Did some of it remain in the flask used for dry loading? Always rinse your flasks meticulously.
Caption: Troubleshooting logic for low post-column yields.
Problem: The bands on my column are streaking or "tailing".
Answer: Tailing leads to poor separation and mixed fractions.
-
Cause 1: Overloading: You have loaded too much sample for the column size. As a rule of thumb, the mass of the crude sample should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).
-
Cause 2: Poor Solubility: The compound is precipitating and re-dissolving as it moves down the column. This is common when the sample is loaded in a solvent that is much stronger than the mobile phase.[2] The best solution is to use the dry loading method.
-
Cause 3: Acidic/Basic Compound: If your compound has acidic or basic functional groups, it can interact too strongly with the silica. Adding a small amount of a modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds, or 0.5% triethylamine for basic compounds) can often resolve this issue by neutralizing the active sites on the silica or the compound itself.
Detailed Protocols
Safety First
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound and all solvents.
-
Hazards: This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[7][8]
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][9] Avoid inhalation of dust or vapors.
Protocol 1: Solvent System Selection via TLC
-
Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of your chosen test solvent system (e.g., 9:1 Hexane:EtOAc) to a beaker or TLC tank. Place a piece of filter paper inside to saturate the atmosphere and cover with a watch glass.
-
Spot Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Use a capillary tube to spot a small amount of your dissolved crude reaction mixture onto the line.
-
Develop Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate Rf: Rf = (Distance from origin to spot center) / (Distance from origin to solvent front).
-
Optimize: Adjust the solvent ratio until the Rf of your target compound is in the 0.25-0.35 range, with good separation from impurities.
Protocol 2: Column Packing (Slurry Method)
-
Setup: Secure a glass column of appropriate size vertically on a stand. Ensure the stopcock is closed. Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your initial, non-polar mobile phase (e.g., Hexane) and stir to create a smooth, pourable slurry.
-
Pour Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to help.
-
Pack Bed: Open the stopcock and drain some solvent, collecting it for reuse. Gently tap the side of the column to dislodge any air bubbles and help the silica pack into a uniform bed. Add more solvent as needed, never letting the top of the silica bed run dry.
-
Finalize: Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface. Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.
Protocol 3: Sample Loading (Dry Method)
This method is highly recommended for samples that are not very soluble in the mobile phase.[2]
-
Adsorb Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone) in a round-bottom flask.
-
Add Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the flask.
-
Evaporate: Swirl the mixture and gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.[2]
-
Load Column: Carefully add the silica-adsorbed sample powder onto the top layer of sand in your packed column, creating a thin, even layer.
-
Settle: Gently tap the column to settle the powder. Carefully add a small amount of the mobile phase with a pipette to wet the layer without disturbing it.
References
- 1. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. reddit.com [reddit.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Chloro-6-fluorobenzo[d]isoxazole. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to diagnose and resolve issues effectively. This guide is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles and field-proven insights.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is a well-established but nuanced process. A common and reliable route begins with 2-hydroxy-4-fluorobenzaldehyde. The pathway involves three key transformations: oximation, chlorination of the oxime to form an intermediate N-hydroxy-benzimidoyl chloride, and a final base-mediated intramolecular cyclization.[1] Understanding each step is critical for troubleshooting.
References
Preventing dimerization of nitrile oxide intermediates in isoxazole synthesis
Topic: Preventing Dimerization of Nitrile Oxide Intermediates
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the challenges encountered during complex synthetic procedures. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in isoxazole synthesis: the dimerization of nitrile oxide intermediates.
Understanding the Challenge: The Dimerization Problem
The [3+2] cycloaddition of a nitrile oxide with a dipolarophile (such as an alkyne or alkene) is a cornerstone for constructing the isoxazole and isoxazoline rings, which are vital scaffolds in pharmaceuticals and agrochemicals.[1][2] However, nitrile oxides are highly reactive intermediates. In the absence of a reactive dipolarophile, or if the desired cycloaddition is slow, they can rapidly react with themselves in a self-cycloaddition reaction.[2][3] This dimerization process is a major competing pathway that primarily yields a furoxan (a 1,2,5-oxadiazole-2-oxide), consuming the nitrile oxide intermediate and significantly reducing the yield of the target isoxazole.[4][5][6]
The dimerization is understood to be a stepwise process involving a dinitrosoalkene diradical intermediate, with the initial C-C bond formation being the rate-determining step.[4][5] Our goal is to ensure the desired [3+2] cycloaddition pathway kinetically outcompetes this undesired dimerization pathway.
Caption: Competing reaction pathways for the nitrile oxide intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a furoxan side product in my reaction. What is the most likely cause?
This is a classic sign that the rate of nitrile oxide dimerization is competitive with, or even faster than, the rate of your desired cycloaddition reaction. The fundamental issue is that the concentration of the free nitrile oxide intermediate is too high for too long, allowing it to find and react with another molecule of itself rather than the intended dipolarophile.
Primary Causes:
-
Slow Cycloaddition: The dipolarophile (your alkyne or alkene) may be sterically hindered or electronically deactivated, leading to a sluggish [3+2] cycloaddition.[7]
-
High Instantaneous Concentration of Nitrile Oxide: If the nitrile oxide is generated too quickly, its local concentration spikes, favoring the second-order dimerization process over the desired cycloaddition.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reactant stoichiometry can significantly influence the relative rates of the two competing pathways.[7]
Q2: How can I strategically minimize the formation of the furoxan dimer?
Suppressing dimerization requires a multi-faceted approach focused on controlling the concentration and lifetime of the nitrile oxide intermediate. The most powerful strategy is to ensure the nitrile oxide is "trapped" by the dipolarophile as soon as it is formed.
| Strategy | Principle | Best For |
| In Situ Generation | Generate the nitrile oxide slowly in the presence of the dipolarophile. This keeps the instantaneous concentration of the intermediate low, favoring the desired reaction.[8][9][10] | All intermolecular cycloadditions. This is the most crucial and universally applied technique. |
| High Dilution | For intramolecular reactions, high dilution conditions (low concentration of starting material) favor the first-order intramolecular cyclization over the second-order intermolecular dimerization.[11] | Intramolecular Nitrile Oxide Cycloaddition (INOC) reactions. |
| Slow Reagent Addition | Slowly add the activating agent (e.g., oxidant for an aldoxime) or the base (for a hydroximoyl chloride) to the reaction mixture containing the precursor and the dipolarophile.[11][12] | Reactions where in situ generation is already being used but dimerization is still an issue. It provides finer control over the generation rate. |
| Temperature Optimization | Dimerization and cycloaddition have different activation energies. Lowering the temperature often disfavors the dimerization pathway more significantly.[11] | Cases where reactions at room temperature or elevated temperatures show significant side product formation. |
| Substrate Design (Sterics) | Incorporating sterically bulky groups on the nitrile oxide precursor can physically hinder the approach of two nitrile oxide molecules, thus slowing dimerization.[3][13][14] | The design phase of a synthetic route, especially when aiming to create stable, or even isolable, nitrile oxides. |
Q3: Can you provide a detailed experimental protocol that incorporates these principles?
Certainly. The following is a generalized protocol for an intermolecular isoxazole synthesis via the in situ oxidation of an aldoxime, a common and effective method.[15] The key steps for minimizing dimerization are highlighted.
Protocol: In Situ Generation and Trapping of a Nitrile Oxide
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv) and the alkyne dipolarophile (1.1–1.5 equiv). Using a slight excess of the dipolarophile helps ensure the nitrile oxide is trapped efficiently.[7]
-
Dissolve the starting materials in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[13]
-
-
Control of Reagent Addition (Critical Step):
-
In a separate flask or a syringe pump, prepare a solution of the oxidizing agent. A common choice is [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) in the same solvent.[15]
-
Slowly add the oxidant solution to the stirred mixture of aldoxime and alkyne over a period of 1-4 hours at room temperature (or a lower temperature if dimerization is still problematic). A syringe pump is ideal for maintaining a slow, consistent addition rate.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the aldoxime is a good indicator of reaction completion.
-
Once the reaction is complete, quench any remaining oxidant by adding a 10% aqueous solution of sodium thiosulfate.[15]
-
Perform a standard aqueous workup: extract the mixture with an organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired isoxazole.
-
Q4: My reaction is an intramolecular cycloaddition (INOC), but I'm still getting significant furoxan formation. What should I do?
This is a common issue in INOC reactions and usually points to one of two problems:
-
Concentration is too high: Even though the reaction is intramolecular, if the overall concentration is too high, intermolecular dimerization can still compete effectively.
-
Solution: Rerun the reaction under high dilution conditions . Try reducing the concentration by a factor of 10 (e.g., from 0.1 M to 0.01 M). This will kinetically favor the intramolecular pathway.[11]
-
-
Unfavorable Substrate Conformation: The starting molecule may adopt a conformation where the aldoxime (which will become the nitrile oxide) and the alkyne/alkene moiety are held far apart. If the molecule is too rigid or conformationally biased against the required pre-cyclization state, the intramolecular reaction will be slow, allowing time for intermolecular dimerization to occur.[11]
-
Solution: This is more challenging to solve without redesigning the substrate. However, gently heating the reaction might provide enough thermal energy to overcome conformational barriers. Be cautious, as excessive heat can also accelerate decomposition.
-
References
- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 9. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. EP0903338A2 - Synthesis of stable nitrile oxide compounds - Google Patents [patents.google.com]
- 15. sciforum.net [sciforum.net]
Stability issues of 3-Chloro-6-fluorobenzo[d]isoxazole under different conditions
Technical Support Center: 3-Chloro-6-fluorobenzo[d]isoxazole
Document ID: TSC-CFBI-2026-01
Version: 1.0
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery, prized for its role in the synthesis of a range of pharmacologically active agents. However, the inherent reactivity of the benzisoxazole ring system, influenced by its halogen substituents, presents unique stability challenges. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and validated protocols to address common stability issues encountered during experimentation. Our goal is to empower you to anticipate potential challenges, diagnose problems accurately, and implement robust solutions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A: The main stability concerns are susceptibility to nucleophilic attack, particularly under basic conditions, leading to ring-opening.[1][2] It can also exhibit sensitivity to UV light, which can induce rearrangement or degradation.[3][4] Thermal stability is generally good, but prolonged exposure to high temperatures should be avoided.
Q2: What are the recommended storage conditions for this compound?
A: For long-term storage, it is recommended to store this compound as a solid in an inert atmosphere (argon or nitrogen) in a freezer at or below -20°C.[5] For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF) and store at 2-8°C, protected from light.
Q3: What are the initial signs of degradation?
A: The first signs of degradation are typically a change in the color of the solid or solution (e.g., yellowing), the appearance of new, unexpected peaks in analytical chromatograms (HPLC, LC-MS), or inconsistent results in biological assays.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter. The troubleshooting logic is designed to help you quickly identify the root cause and implement corrective actions.
Issue 1: Inconsistent Assay Results or Loss of Potency
Q: My biological assay results are highly variable, or the compound appears to lose potency over time in my assay buffer. What's happening?
A: This is a classic sign of compound instability in your experimental medium. The benzisoxazole ring is likely undergoing hydrolysis, especially if your buffer is neutral to basic (pH > 7).
Causality: The isoxazole ring, particularly in benzisoxazoles, is susceptible to cleavage by nucleophiles.[1][2] Hydroxide ions (OH⁻) in aqueous buffers can attack the electrophilic carbon atom adjacent to the ring oxygen, initiating a ring-opening cascade. This process, known as the Kemp elimination, is a known reactivity pathway for benzisoxazoles under basic conditions.[2] The resulting degradation products will have different structures and are unlikely to retain the desired biological activity.
Troubleshooting Steps:
-
pH Confirmation: Measure the pH of your final assay buffer after all components, including your compound stock solution, have been added.
-
Analyte Stability Check: Use HPLC or LC-MS to analyze a sample of your compound in the assay buffer immediately after preparation (T=0) and after the duration of your experiment (T=end). A decrease in the parent compound peak area and the appearance of new peaks confirms degradation.
-
Solvent Pre-Screen: If using a DMSO stock, ensure the final concentration of DMSO in the assay is low and consistent, as residual acidity or basicity in DMSO can sometimes influence buffer pH.
Recommended Solutions:
-
Buffer Modification: If possible, lower the pH of your assay buffer to a mildly acidic range (pH 6.0-6.5), where the rate of hydrolysis is significantly reduced.[6]
-
Fresh Preparations: Prepare the final dilution of the compound in the assay buffer immediately before adding it to the assay plate. Avoid letting the compound sit in the aqueous buffer for extended periods.
-
Aqueous Solubility Enhancers: If solubility is an issue, consider using co-solvents or excipients that are less basic than strong bases.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Q: After leaving my stock solution on the benchtop, I see a new major peak in my HPLC analysis. What could this be?
A: This is likely due to photodegradation. The isoxazole ring is known to be photolabile and can rearrange to a more stable oxazole isomer upon exposure to UV light (e.g., from ambient laboratory lighting).[1][3]
Causality: The weak N-O bond in the isoxazole ring can break upon absorbing UV radiation.[3][4] This leads to a transient azirine intermediate, which then rearranges to form the thermodynamically more stable oxazole ring.[1] This photoisomerization results in a new chemical entity with a different retention time in reverse-phase HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying photodegradation.
Recommended Solutions:
-
Light Protection: Always store and handle solutions of this compound in amber vials or tubes wrapped in aluminum foil.
-
Solvent Choice: Ensure solvents are of high purity and free from contaminants that could act as photosensitizers.
-
Confirmation: If you suspect rearrangement, advanced analytical techniques like NMR or high-resolution mass spectrometry can be used to confirm the structure of the new species.
Issue 3: Low Yield or Complex Mixture After a Reaction with a Nucleophile
Q: I'm trying to perform a nucleophilic aromatic substitution (SNAr) on the chloro group, but I'm getting low yields and a major byproduct. What is the likely side reaction?
A: While the 3-position is activated towards SNAr, strong nucleophiles, especially under basic conditions, can preferentially attack the benzisoxazole ring itself, leading to ring-opening byproducts.
Causality: Deprotonation at the C3 position can lead to cleavage of the O-N bond and subsequent ring-opening.[7][8] This is a competing pathway to the desired substitution at the C3-chloro position. The nature of the nucleophile, base, and solvent all play a critical role in determining the selectivity of the reaction.
Reaction Pathway Competition:
Caption: Competing reaction pathways with nucleophiles.
Recommended Solutions:
-
Milder Conditions: Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) instead of strong bases like NaH or LDA.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired substitution to occur. Start at room temperature or below and slowly warm if necessary.
-
Protecting Groups: In complex syntheses, consider if a different synthetic route that avoids exposing the benzisoxazole ring to harsh nucleophiles is feasible.
-
Catalysis: For certain transformations, palladium-catalyzed cross-coupling reactions may offer a milder and more selective alternative to direct SNAr.
Experimental Protocols
Protocol 1: Standard HPLC Method for Stability Assessment
This protocol provides a general method to assess the stability of this compound in solution.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Working Solution (T=0): Dilute the stock solution to a final concentration of 50 µM in your buffer of interest. Immediately inject 10 µL onto the HPLC system.
-
Incubation: Incubate the remaining working solution under the desired test conditions (e.g., 37°C for 24 hours).
-
Time Point Analysis (T=x): At each desired time point, take an aliquot of the working solution and inject 10 µL onto the HPLC.
-
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 sample.
Data Summary Table:
| Condition | Time (hours) | Parent Compound Remaining (%) |
| PBS, pH 7.4, 37°C | 0 | 100% |
| 2 | 85% | |
| 8 | 55% | |
| 24 | 15% | |
| Acetate Buffer, pH 5.0, 37°C | 0 | 100% |
| 24 | 98% |
Note: Data presented is illustrative.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 374554-89-9 [amp.chemicalbook.com]
- 6. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Deprotonation of Isoxazole: A Photoelectron Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Chloro-6-fluorobenzo[d]isoxazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-Chloro-6-fluorobenzo[d]isoxazole stands as a molecule of significant interest due to its potential applications in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of its molecular structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with related analogs and detailing the experimental protocols necessary for obtaining high-quality data.
The Strategic Importance of NMR in Characterizing Substituted Benzisoxazoles
The bioactivity of a molecule is intrinsically linked to its three-dimensional structure. For substituted benzisoxazoles, the precise placement of functional groups on the aromatic ring can dramatically alter its pharmacological properties. Therefore, definitive structural confirmation is not merely a procedural step but a critical aspect of the research and development process. ¹H and ¹³C NMR spectroscopy provide a detailed roadmap of the molecular framework, revealing the electronic environment of each proton and carbon atom. This allows for the unequivocal confirmation of the desired isomer and the identification of any potential impurities.
Experimental Protocol for NMR Analysis
Achieving high-resolution NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is a self-validating system designed to yield publication-quality data.
Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
Instrumental Parameters:
-
Spectrometer Frequency: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving complex coupling patterns in aromatic systems.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is necessary to cover the larger range of carbon chemical shifts.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.
-
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, we can predict the spectral features with a high degree of confidence based on established principles of NMR spectroscopy and by comparison with structurally related analogs.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the following atom numbering scheme will be used for this compound:
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~ 7.8 - 8.0 | dd | J(H4-H5) ≈ 9.0, J(H4-F) ≈ 5.0 | Located ortho to the electron-withdrawing isoxazole ring and influenced by the fluorine at C-6. |
| H-5 | ~ 7.2 - 7.4 | ddd | J(H5-H4) ≈ 9.0, J(H5-H7) ≈ 2.5, J(H5-F) ≈ 9.0 | Experiences ortho coupling to H-4, meta coupling to H-7, and a large ortho coupling to the fluorine at C-6. |
| H-7 | ~ 7.5 - 7.7 | dd | J(H7-H5) ≈ 2.5, J(H7-F) ≈ 2.5 | Experiences meta coupling to H-5 and a smaller meta coupling to the fluorine at C-6. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |
| C-3 | ~ 150 - 155 | s | - | Attached to an electronegative chlorine and nitrogen. |
| C-3a | ~ 120 - 125 | d | J(C3a-F) ≈ 4-8 | Bridgehead carbon influenced by the adjacent fluorine. |
| C-4 | ~ 115 - 120 | d | J(C4-F) ≈ 20-25 | Ortho to the fluorine, showing a significant coupling constant. |
| C-5 | ~ 110 - 115 | d | J(C5-F) ≈ 20-25 | Ortho to the fluorine, showing a significant coupling constant. |
| C-6 | ~ 160 - 165 | d | J(C6-F) ≈ 250-260 | Directly bonded to fluorine, exhibiting a very large one-bond C-F coupling constant. |
| C-7 | ~ 100 - 105 | d | J(C7-F) ≈ 4-8 | Meta to the fluorine, showing a smaller coupling constant. |
| C-7a | ~ 165 - 170 | s | - | Bridgehead carbon part of the isoxazole ring. |
Comparative Analysis with Structural Analogs
To understand the influence of the chloro and fluoro substituents, it is instructive to compare the predicted spectra of this compound with related compounds.
-
Benzisoxazole (unsubstituted): The aromatic protons of the parent benzisoxazole resonate in the range of 7.2-7.8 ppm. The introduction of the electron-withdrawing chloro and fluoro groups is expected to shift the proton signals of this compound downfield (to a higher ppm value).
-
6-Chlorobenzoxazole: In this analog, the chloro substituent at the 6-position will influence the chemical shifts of the aromatic protons. The fluorine at the 6-position in our target molecule is a stronger electron-withdrawing group than chlorine, which will result in a more pronounced downfield shift for the adjacent protons.
-
3-Chloro-1,2-benzisothiazole: While having a sulfur instead of an oxygen in the heterocyclic ring, the electronic effects of the 3-chloro substituent will be comparable. This comparison can help to isolate the electronic contributions of the 6-fluoro group in our target molecule.
The presence of the fluorine atom at the C-6 position is particularly informative. In the ¹H NMR spectrum, it will introduce additional splitting to the signals of H-4, H-5, and H-7 due to H-F coupling. The magnitude of these coupling constants is dependent on the number of bonds separating the proton and the fluorine atom, providing valuable structural information. In the ¹³C NMR spectrum, the C-F coupling is even more pronounced and can be observed for carbons several bonds away from the fluorine atom. The one-bond C-F coupling for C-6 is expected to be very large (in the range of 250 Hz).
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: A typical workflow for the acquisition and analysis of NMR data for structural elucidation.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of information that is indispensable for its structural confirmation. By understanding the principles of chemical shifts and coupling constants, and by comparing the spectra with those of related compounds, researchers can confidently assign the observed signals and gain a deeper understanding of the electronic structure of this important heterocyclic molecule. The protocols and predictive data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel compounds for drug discovery and development.
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 3-Chloro-6-fluorobenzo[d]isoxazole
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. It directly influences the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 3-Chloro-6-fluorobenzo[d]isoxazole, a heterocyclic building block of significant interest in medicinal chemistry.
This document is intended for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to establish a robust framework for quality control.
The Critical Role of Purity for this compound
This compound serves as a crucial scaffold in the synthesis of various biologically active molecules. Benzisoxazole derivatives, for instance, are known to exhibit a wide range of therapeutic properties.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and complications in downstream synthetic steps. Therefore, the implementation of precise and reliable analytical methods for purity determination is paramount.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a cornerstone of pharmaceutical quality control due to its robustness, precision, and cost-effectiveness. It excels at quantifying known impurities and the main component, making it ideal for routine purity checks and batch release testing.
The 'Why' Behind the HPLC Method Design
The selection of an appropriate HPLC method is a meticulous process. For a halogenated, relatively non-polar molecule like this compound, a reversed-phase approach is the logical choice. Here, a non-polar stationary phase is paired with a polar mobile phase.
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The choice of a column with a 3 µm particle size and a 250 mm length provides a good balance between resolution and analysis time.[2][3]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the effective separation of the main peak from any potential impurities with varying polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial.[1] It protonates silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte if the eluent is directed to a mass spectrometer.
-
Detection: UV detection is selected for its simplicity and wide applicability to compounds with a chromophore, which this compound possesses. The detection wavelength should be set at the lambda max (λmax) of the compound to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV Purity Assessment
Objective: To quantify the purity of this compound and separate it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at the λmax of this compound (to be determined by UV scan, typically around 230-280 nm for such structures).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Visualization of the HPLC Workflow
Caption: Workflow for purity assessment by HPLC-UV.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is indispensable for identifying unknown impurities, confirming the molecular weight of the main component, and providing structural information.
The 'Why' Behind the LC-MS Method Design
While the chromatographic principles of LC-MS are similar to HPLC, the key difference lies in the detector. The mass spectrometer provides mass-to-charge ratio (m/z) information for the eluting compounds.
-
Ionization Source: For a molecule like this compound, Electrospray Ionization (ESI) is a suitable choice. It is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing fragmentation and providing a clear molecular weight.
-
Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer can be used. A quadrupole is excellent for routine quantitative analysis, while a TOF provides high mass accuracy, aiding in the elemental composition determination of unknown impurities.
-
Mobile Phase Compatibility: The mobile phase used in the HPLC method (acetonitrile, water, and formic acid) is volatile and fully compatible with ESI-MS. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal.
Experimental Protocol: LC-MS Impurity Profiling
Objective: To confirm the identity of this compound and to identify and tentatively characterize any co-eluting or trace-level impurities.
Instrumentation:
-
LC-MS system comprising an HPLC with a pump and autosampler, coupled to a mass spectrometer with an ESI source.
Materials:
-
Same as for the HPLC method.
Procedure:
-
Sample and Mobile Phase Preparation:
-
Follow the same procedure as for the HPLC method. A lower sample concentration (e.g., 0.1 mg/mL) may be sufficient due to the higher sensitivity of MS detection.
-
-
Chromatographic Conditions:
-
The same chromatographic conditions (column, mobile phase, gradient, flow rate, etc.) as the HPLC method can be used to facilitate direct comparison.
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50 - 500
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated this compound [M+H]+.
-
Examine the mass spectra of the main peak to confirm its molecular weight.
-
Examine the mass spectra of any impurity peaks to determine their molecular weights. This information can be used to propose potential structures for the impurities (e.g., isomers, degradation products, or residual starting materials).
-
Visualization of the LC-MS Workflow
Caption: Workflow for impurity identification by LC-MS.
Comparative Analysis: HPLC vs. LC-MS
The choice between HPLC and LC-MS depends on the specific requirements of the analysis.
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Quantitative purity assessment, routine QC | Qualitative impurity identification, structural elucidation, trace analysis |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Lower (relies on retention time) | Higher (relies on retention time and mass-to-charge ratio) |
| Information Provided | Retention time, peak area (quantitative) | Retention time, mass-to-charge ratio, molecular weight, structural fragments |
| Impurity Analysis | Quantifies known impurities, detects unknown impurities without identification | Identifies unknown impurities by providing their molecular weight |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation and maintenance |
| Validation | Well-established validation protocols (e.g., ICH Q2) | More complex validation, especially for quantitative methods |
Expert Insight: For comprehensive purity assessment, a dual approach is often the most effective strategy. HPLC-UV should be employed for routine quality control and to generate the primary purity value based on area percentage. LC-MS should be used during method development, for forced degradation studies, and to investigate any unknown peaks that appear in the HPLC chromatogram. This ensures not only the quantity but also the identity of what is present in the sample.
Conclusion
The purity of this compound is a critical quality attribute that necessitates rigorous analytical control. While HPLC with UV detection provides a robust and reliable method for quantifying purity, LC-MS offers unparalleled capabilities for the identification and characterization of unknown impurities. By understanding the strengths and limitations of each technique, and by implementing the detailed protocols outlined in this guide, researchers and drug development professionals can establish a comprehensive quality control strategy, ensuring the integrity of their scientific endeavors. The combination of these methods provides a self-validating system, where HPLC quantifies and LC-MS confirms, embodying the principles of scientific trustworthiness and expertise.
References
A Comparative Analysis of the Biological Activity of Benzisoxazoles: From Atypical Antipsychotics to Novel Therapeutic Scaffolds
The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties have made it a versatile building block for designing drugs targeting a wide array of biological targets, from central nervous system receptors to microbial enzymes.[3][4] This guide provides a comparative analysis of the biological activity of various benzisoxazole derivatives, with a special focus on the well-established class of atypical antipsychotics and a prospective look at the potential activities of novel derivatives like 3-Chloro-6-fluorobenzo[d]isoxazole.
The Rise of Benzisoxazoles in Neuroscience: Atypical Antipsychotics
A significant breakthrough in the application of benzisoxazoles in medicine came with the development of atypical antipsychotic drugs. These compounds have revolutionized the treatment of schizophrenia and other psychotic disorders.[5][6][7] Unlike typical antipsychotics, which primarily act as dopamine D2 receptor antagonists and are associated with significant extrapyramidal side effects, the benzisoxazole-based atypical antipsychotics exhibit a more complex pharmacological profile.[5][6]
The cornerstone of their mechanism of action is a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9][10][11][12] This dual blockade is believed to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity to cause extrapyramidal symptoms.[5][6][13]
Key Benzisoxazole-Based Atypical Antipsychotics: A Comparative Overview
Let's delve into the biological activities of some of the most prominent benzisoxazole-derived atypical antipsychotics:
-
Risperidone: One of the first atypical antipsychotics, risperidone is a potent antagonist of both D2 and 5-HT2A receptors.[11][14] It also has a high affinity for α1 and α2 adrenergic receptors and H1 histaminergic receptors, which contributes to some of its side effects like orthostatic hypotension and sedation.[14][15] Risperidone is extensively metabolized in the liver by the CYP2D6 enzyme to its active metabolite, 9-hydroxy-risperidone, also known as paliperidone.[16][17]
-
Paliperidone: As the active metabolite of risperidone, paliperidone shares a similar receptor binding profile.[10][15] Its primary mechanism of action is also attributed to the antagonism of D2 and 5-HT2A receptors.[8][9][13] A key difference is that paliperidone undergoes limited hepatic metabolism, which can reduce the potential for drug-drug interactions.[15]
-
Iloperidone: This atypical antipsychotic also exhibits potent D2 and 5-HT2A receptor antagonism.[18][19][20] It has a high affinity for α1-adrenergic receptors, which can lead to orthostatic hypotension.[21] Iloperidone is metabolized by CYP2D6 and CYP3A4.[20][22]
-
Ocaperidone: A potent benzisoxazole derivative, ocaperidone, was found to be a highly efficacious dopamine D2 antagonist with equivalent serotonin 5-HT2 antagonism in preclinical studies.[23] It was more potent than risperidone in animal models.[23][24] However, its clinical development was halted due to an unacceptable level of extrapyramidal side effects in human trials.[24]
The following table summarizes the receptor binding affinities (Ki, nM) of these key benzisoxazole antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone | Paliperidone | Iloperidone | Ocaperidone |
| Dopamine D2 | 3.2[11] | ~3-5 | 6.3[21] | High |
| Serotonin 5-HT2A | 0.2[11] | ~0.3-0.6 | 5.6[21] | High |
| Dopamine D1 | 240[11] | >1000 | Low affinity | - |
| Histamine H1 | 20[11] | ~10-20 | Low affinity | - |
| α1-Adrenergic | 5[11] | ~1-5 | 0.36[21] | - |
| α2-Adrenergic | 16[11] | ~5-10 | Moderate affinity | - |
Beyond Antipsychotic Activity: The Expanding Therapeutic Potential of Benzisoxazoles
The benzisoxazole scaffold is not limited to neuroscience. Research has unveiled a broad spectrum of biological activities for various derivatives, highlighting their potential in other therapeutic areas.[1][2][3][25] These activities include:
-
Antimicrobial Activity: Several novel benzisoxazole derivatives have demonstrated promising antibacterial and antifungal properties.[3][26][27] For instance, certain derivatives have shown good activity against both Gram-positive and Gram-negative bacteria.[3][25]
-
Anticancer Activity: The anticancer potential of benzisoxazole derivatives is an active area of investigation.[28] Some compounds have been shown to inhibit the proliferation of cancer cell lines.[3]
-
Anti-inflammatory Activity: Benzisoxazole derivatives have also been explored for their anti-inflammatory properties.[3][25]
-
Other Activities: The versatility of the benzisoxazole scaffold is further demonstrated by reports of its derivatives possessing antiglycation, antidiabetic, and other biological activities.[1][2][25]
The Case of this compound: A Prospective Analysis
The presence of halogen atoms, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the substitution of a chlorine atom has been shown to increase dopamine D3 receptor affinity in some benzisoxazole analogs.[4] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Given this, this compound could potentially exhibit a range of biological activities. It would be a valuable candidate for screening in assays related to:
-
CNS Receptor Binding: Particularly for dopamine and serotonin receptors, given the prevalence of this activity in the benzisoxazole class.
-
Antimicrobial Activity: As a novel halogenated heterocyclic compound.
-
Anticancer and Anti-inflammatory Activity: In line with the diverse activities reported for this scaffold.
Experimental Protocols for Assessing Biological Activity
To empirically determine the biological profile of a novel compound like this compound, a series of in vitro assays would be employed.
Radioligand Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for specific receptors.
Objective: To determine the binding affinity (Ki) of the test compound for dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (e.g., MTT Assay)
This assay is fundamental for assessing the cytotoxic or anti-proliferative effects of a compound.
Objective: To evaluate the effect of the test compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Atypical Antipsychotics
Caption: Signaling pathway of benzisoxazole atypical antipsychotics.
General Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening novel compounds.
Conclusion
The benzisoxazole scaffold has proven to be a remarkably fruitful starting point for the development of clinically important drugs, most notably the atypical antipsychotics. The well-characterized activities of compounds like risperidone, paliperidone, and iloperidone provide a solid foundation for understanding the structure-activity relationships within this chemical class. The diverse biological activities reported for other benzisoxazole derivatives suggest that this scaffold is far from being fully exploited. Novel, unexplored derivatives like this compound represent exciting opportunities for the discovery of new therapeutic agents. A systematic evaluation of such compounds through a battery of in vitro assays is a critical step in unlocking their full potential.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Overview on Diverse Biological Activities of Benzisoxazole Derivatives | CoLab [colab.ws]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 13. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 14. Risperidone - Wikipedia [en.wikipedia.org]
- 15. psychdb.com [psychdb.com]
- 16. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Risperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 19. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Iloperidone - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Pharmacological profile of the new potent neuroleptic ocaperidone (R 79,598) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ocaperidone - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Evaluation of the Anticancer Activity of 3-Chloro-6-fluorobenzo[d]isoxazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of the novel compound, 3-Chloro-6-fluorobenzo[d]isoxazole. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation. The focus is on a logical, multi-faceted approach to in vitro screening, ensuring scientific integrity and providing a clear rationale for each experimental choice.
The benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer effects.[1][2][3][4] These compounds can exert their anticancer effects through various mechanisms, such as inducing apoptosis, inhibiting tubulin polymerization, and modulating key signaling pathways.[4][5] Therefore, a systematic in vitro evaluation is the crucial first step in characterizing the therapeutic potential of a new derivative like this compound.[6][7][8]
For the purpose of this guide, we will compare the activity of this compound (referred to as "Test Compound") against Doxorubicin, a well-characterized and widely used chemotherapeutic agent. We will utilize a panel of human cancer cell lines representing different tumor types, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), to assess the breadth of activity.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects.[9] This provides a fundamental understanding of the compound's ability to inhibit cell growth or induce cell death. We will employ two robust and widely used colorimetric assays: the MTT and SRB assays.[10] While both assess cell viability, they do so via different mechanisms, providing a more comprehensive initial screen.[10][11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a staple in cytotoxicity testing, measuring the metabolic activity of cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[12]
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HeLa) into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Test Compound and Doxorubicin in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay
The SRB assay is another widely used method for determining cytotoxicity.[10][11] It is a protein-binding assay where the SRB dye binds to basic amino acid residues of cellular proteins under acidic conditions.[11] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells. The SRB assay is often considered to have less variation than the MTT assay for adherent cell cultures.[13]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | Hypothetical Value 1 | Hypothetical Value 2 | Hypothetical Value 3 |
| Doxorubicin (Reference) | Known Value 1 | Known Value 2 | Known Value 3 |
Note: The hypothetical values would be replaced with actual experimental data.
Part 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next critical step is to investigate how the Test Compound exerts its effects. This involves exploring key cellular processes that are hallmarks of cancer, such as apoptosis, cell cycle progression, and cell migration.[6][8]
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[14][15] The evasion of apoptosis is a key characteristic of cancer cells.[14] We will use flow cytometry-based assays to quantify apoptosis.
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the Test Compound and Doxorubicin at their respective IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[17]
Data Presentation: Apoptosis Induction in A549 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | >95% | <5% | <2% |
| Test Compound (IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[19] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[19]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Typical Value | Typical Value | Typical Value |
| Test Compound (IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (IC₅₀) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Part 3: Assessing Anti-Metastatic Potential
Metastasis is the primary cause of cancer-related mortality.[21] The ability of a compound to inhibit cancer cell migration and invasion is a significant indicator of its therapeutic potential.[22][23]
Wound Healing (Scratch) Assay
This is a straightforward method to study directional cell migration in vitro.[24] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.
-
Create a Monolayer: Grow cells to confluence in 6-well plates.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add a fresh medium containing the Test Compound or Doxorubicin at a non-lethal concentration (e.g., IC₂₅).
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the wound area at each time point to quantify cell migration.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[21][23][25]
-
Prepare Inserts: Coat the upper surface of Transwell inserts (with an 8 µm pore size) with a layer of Matrigel.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing the Test Compound or Doxorubicin.
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of invaded cells under a microscope.
Data Presentation: Quantitative Analysis of Invasion
| Treatment | Number of Invaded Cells (per field) | % Inhibition of Invasion |
| Vehicle Control | Hypothetical Value | 0% |
| Test Compound (IC₂₅) | Hypothetical Value | Hypothetical Value |
| Doxorubicin (IC₂₅) | Hypothetical Value | Hypothetical Value |
Part 4: Visualizing Workflows and Potential Mechanisms
To better illustrate the experimental design and potential molecular interactions, we utilize Graphviz for diagrammatic representation.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. benchchem.com [benchchem.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Invasion & Migration Assays | Life Science Research | Merck [merckmillipore.com]
- 22. cellmicrosystems.com [cellmicrosystems.com]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthetic Routes of 3-Chloro-6-fluorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-fluorobenzo[d]isoxazole is a key intermediate in the synthesis of various pharmacologically active compounds, including antipsychotic agents. The strategic placement of the chloro and fluoro substituents on the benzisoxazole scaffold imparts unique physicochemical properties that are often sought after in drug design. Consequently, the development of efficient and scalable synthetic routes to this molecule is of significant interest to the pharmaceutical industry. This guide will compare two primary synthetic strategies: a cyclization approach starting from a substituted acetophenone and a chlorination approach from a benzisoxazol-3-ol precursor.
Synthetic Route Comparison
| Parameter | Route 1: Cyclization of a Substituted Oxime | Route 2: Chlorination of 6-fluorobenzo[d]isoxazol-3-ol |
| Starting Materials | 2',4'-Difluoroacetophenone, Hydroxylamine | 6-fluorobenzo[d]isoxazol-3-ol |
| Key Transformations | Oximation, Cyclization, Chlorination | Chlorination |
| Overall Yield | Moderate to High (estimated) | High (estimated) |
| Scalability | Potentially scalable, "one-pot" variations possible[1] | Scalable, dependent on precursor availability |
| Safety Considerations | Use of hydroxylamine (potential explosive), handling of chlorinated solvents. | Use of phosphorus oxychloride (corrosive and toxic), requires careful handling and quenching. |
| Versatility | Allows for the introduction of various substituents at the 3-position by modifying the starting ketone. | More direct for the synthesis of the 3-chloro derivative. |
Route 1: Cyclization of a Substituted Oxime from 2',4'-Difluoroacetophenone
This synthetic pathway commences with the readily available 2',4'-difluoroacetophenone and proceeds through the formation of an oxime intermediate, followed by a base-mediated intramolecular cyclization. While a direct protocol for the 3-chloro derivative is not explicitly detailed in the searched literature, a well-documented analogous "one-pot" synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride provides a strong foundation for this approach[1]. The final chlorination step would then be required to yield the target molecule.
Logical Workflow
Caption: Synthetic pathway for Route 1.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2',4'-Difluoroacetophenone Oxime
-
Dissolve 2',4'-difluoroacetophenone in a suitable alcohol solvent (e.g., methanol or ethanol).
-
Add hydroxylamine hydrochloride to the solution.
-
Slowly add a base, such as potassium hydroxide or triethylamine, to the mixture while maintaining the temperature between 20-65°C[1].
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
Step 2: Cyclization to 6-Fluorobenzo[d]isoxazole
-
The crude oxime from the previous step is dissolved in a suitable solvent.
-
A strong base, such as potassium hydroxide, is added to facilitate the intramolecular cyclization, where the ortho-fluorine atom is displaced by the oxime oxygen[1].
-
The reaction is typically heated to ensure complete conversion.
-
After cooling, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
Step 3: Chlorination to this compound
-
The 6-fluorobenzo[d]isoxazole is dissolved in a suitable solvent like dimethylformamide (DMF).
-
A chlorinating agent, such as N-chlorosuccinimide (NCS), is added to the solution.
-
The reaction mixture is heated to facilitate the electrophilic chlorination at the 3-position.
-
Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.
Causality and Experimental Choices
The choice of a "one-pot" procedure for the initial steps, as suggested by the synthesis of the piperidinyl analogue, is driven by efficiency and reduced handling of intermediates[1]. The use of a strong base in the cyclization step is crucial to deprotonate the oxime and facilitate the nucleophilic aromatic substitution. The final chlorination with NCS is a standard method for introducing chlorine onto electron-rich heterocyclic systems.
Route 2: Chlorination of 6-fluorobenzo[d]isoxazol-3-ol
This route offers a more direct approach to the target molecule, provided that the precursor, 6-fluorobenzo[d]isoxazol-3-ol (or its tautomer, 6-fluorobenzo[d]isoxazol-3(2H)-one), is readily available. The key transformation is the conversion of the hydroxyl group at the 3-position to a chloro group, a reaction commonly achieved using phosphorus oxychloride (POCl₃).
Logical Workflow
Caption: Synthetic pathway for Route 2.
Experimental Protocol
-
To a flask containing 6-fluorobenzo[d]isoxazol-3-ol, add an excess of phosphorus oxychloride (POCl₃)[2][3]. The reaction can be run neat or in a high-boiling inert solvent.
-
The reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice or a cold solution of sodium bicarbonate[2]. This step must be performed in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Causality and Experimental Choices
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it the reagent of choice for converting hydroxyl groups on heterocyclic rings to chlorides[3]. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of excess POCl₃ ensures the reaction goes to completion. Careful quenching is critical to safely decompose the unreacted POCl₃ and to neutralize the acidic byproducts.
Alternative Strategy: The Sandmeyer Reaction
A third potential route to this compound involves the Sandmeyer reaction. This approach would require the synthesis of 3-amino-6-fluorobenzo[d]isoxazole as a key intermediate. The amino group can then be converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.
Logical Workflow
Caption: Synthetic pathway for the Sandmeyer reaction route.
While this route is chemically sound, its practicality is contingent on the efficient synthesis of the 3-amino precursor.
Conclusion
Both the cyclization of a substituted oxime and the chlorination of 6-fluorobenzo[d]isoxazol-3-ol represent viable synthetic strategies for the preparation of this compound.
-
Route 1 offers greater flexibility for analogue synthesis by varying the starting ketone but involves a multi-step process.
-
Route 2 is more direct but is dependent on the availability of the 6-fluorobenzo[d]isoxazol-3-ol precursor.
The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The Sandmeyer reaction presents an alternative, though its efficiency is tied to the synthesis of the amino-substituted precursor. Further process development and optimization would be necessary to establish the most robust and economically viable method for the large-scale production of this important pharmaceutical intermediate.
References
A Comparative Guide to the Structural Validation of 3-Chloro-6-fluorobenzo[d]isoxazole Using Mass Spectrometry
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and development, the unequivocal structural validation of novel chemical entities is not merely a procedural step but a foundational pillar of scientific integrity. A molecule's physiological activity is intrinsically linked to its three-dimensional structure. For a compound like 3-Chloro-6-fluorobenzo[d]isoxazole, a heterocyclic scaffold with significant potential in medicinal chemistry, any ambiguity in its structure—particularly the positions of the halogen substituents—could lead to drastic differences in efficacy, toxicity, and metabolic profile.
This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methodologies for the definitive structural validation of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, comparing the analytical power of different ionization techniques and mass analyzers. The objective is to present a self-validating workflow that not only confirms the target structure but also decisively differentiates it from plausible isomeric alternatives, such as 3-Fluoro-6-chlorobenzo[d]isoxazole.
Pillar 1: Strategic Selection of the Analytical Toolkit
The first critical decision in structural validation is choosing the right tools for the job. The choice of ionization method and mass analyzer dictates the quality and type of data obtained, directly impacting the confidence of the structural assignment.
Ionization Technique: Hard vs. Soft Ionization
For small, thermally stable organic molecules, the choice often lies between "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Electron Ionization (EI): This is a classic, robust technique where high-energy electrons bombard the analyte in the gas phase.[2] This process is highly energetic, leading to extensive and reproducible fragmentation.[2][3] This fragmentation pattern serves as a unique structural "fingerprint," which is invaluable for distinguishing between isomers. For elucidating the specific substitution pattern of this compound, EI is the superior choice as it provides rich structural information.[4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution, typically producing protonated molecules ([M+H]⁺) with minimal fragmentation.[5][6] While excellent for confirming molecular weight, especially for large or polar molecules, its lack of inherent fragmentation provides limited information to differentiate isomers in a primary scan.[5][7] Tandem MS (MS/MS) is required to induce fragmentation, but the foundational EI fragmentation library is more extensive for small molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for thermally stable compounds of low to medium polarity that may not ionize well by ESI.[8][9] It is generally softer than EI but can produce more fragmentation than ESI.[10]
Decision: For this validation, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the preferred method. It provides a clear molecular ion and a detailed fragmentation pattern essential for isomeric differentiation.
Mass Analyzer: The Power of High Resolution
The mass analyzer separates ions based on their mass-to-charge (m/z) ratio. The primary choice is between a standard quadrupole analyzer and a high-resolution Time-of-Flight (TOF) analyzer.
-
Quadrupole Analyzers: These are workhorse instruments, acting as a mass filter.[11] They offer excellent sensitivity for targeted analyses but typically provide unit mass resolution, meaning they can distinguish between m/z 171 and m/z 172, but not between m/z 171.0015 and m/z 171.0340.[12]
-
Time-of-Flight (TOF) Analyzers: TOF instruments measure the time it takes for ions to travel a fixed distance, which is proportional to their m/z.[13] Their key advantage is high resolving power and exceptional mass accuracy (typically <5 ppm).[14] This allows for the determination of the elemental formula of the molecule and its fragments directly from the exact mass, providing an orthogonal layer of confirmation.[12]
Decision: A high-resolution TOF mass analyzer is the authoritative choice. It will not only separate the fragments but will also provide their exact masses, allowing for the unequivocal determination of their elemental compositions, a critical step in a self-validating protocol.[15][16]
Pillar 2: Experimental Design & Comparative Workflow
A robust validation protocol must be designed to prove not only what the structure is, but also what it is not. Therefore, our workflow is designed to compare the experimental data against the theoretical data for our target molecule and a potential synthetic byproduct, the isomer 3-Fluoro-6-chlorobenzo[d]isoxazole.
Caption: Experimental workflow for structural validation.
Pillar 3: Data Interpretation - A Tale of Two Isomers
The molecular formula for both this compound and its isomer is C₇H₃ClFNO. The monoisotopic molecular weight is 170.9887 Da. A high-resolution mass spectrometer is essential to confirm this elemental composition.
Step 1: The Molecular Ion Peak - The First Point of Evidence
The first and most critical region of the mass spectrum to inspect is the molecular ion (M⁺˙) peak. For our target compound, we expect to see:
-
Exact Mass: A peak at m/z 170.9887, confirming the elemental formula C₇H₃ClFNO.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a hallmark of a chlorine-containing compound is the presence of an "M+2" peak that is approximately one-third the intensity of the molecular ion peak.[17][18][19] We must observe a pair of peaks at m/z 170.9887 and 172.9858 with a relative intensity ratio of approximately 3:1. This observation is a powerful confirmation of the presence of a single chlorine atom.
Step 2: The Fragmentation Pattern - The Decisive Fingerprint
Under electron ionization, the molecular ion will fragment in a predictable manner, driven by the formation of stable ions and neutral molecules. The fragmentation of the benzisoxazole ring system is expected to proceed via characteristic losses.[20] The key is that the fragmentation pathways will differ for the two isomers based on the relative positions of the halogens.
Caption: Predicted fragmentation of this compound.
Hypothetical Mass Spectrometry Data for this compound
| m/z (Nominal) | Exact Mass (Da) | Proposed Formula | Relative Intensity (%) | Interpretation |
| 171/173 | 170.9887 / 172.9858 | C₇H₃ClFNO⁺˙ | 85 | Molecular Ion (M⁺˙) with Cl isotope pattern |
| 143/145 | 142.9938 / 144.9909 | C₆H₃ClFNO⁺˙ | 100 | [M - CO]⁺˙ (Base Peak) |
| 124 | 124.0244 | C₆H₃FNO⁺˙ | 45 | [M - Cl]⁺ |
| 110/112 | 109.9947 / 111.9918 | C₆H₃Cl⁺˙ | 20 | [M - FNO]⁺˙ |
| 94 | 94.0291 | C₅H₃FN⁺˙ | 30 | [M - CO - Cl]⁺ |
Comparative Analysis: Differentiating the Isomers
The power of this technique lies in comparing the observed fragmentation with the predicted patterns for all possible structures. While many fragments might be common, key differences will emerge.
-
For this compound: The loss of a chlorine radical (Cl•) from the molecular ion to yield a fragment at m/z 124.0244 (C₆H₃FNO⁺˙) is a highly plausible pathway.
-
For 3-Fluoro-6-chlorobenzo[d]isoxazole (Isomer): A corresponding loss of a fluorine radical (F•) would result in a fragment at m/z 151.9938 (C₇H₃ClNO⁺˙). The loss of a chlorine radical would still occur, but the relative abundances of the [M-Cl]⁺ and [M-F]⁺ fragments can be diagnostic. Generally, the bond strength of C-F is greater than C-Cl, suggesting that the loss of Cl• might be more favorable. However, the stability of the resulting cation is also a major factor. The observation of a strong peak at m/z 124 and a weak or absent peak at m/z 152 would strongly support the 3-Chloro-6-fluoro structure.
Key Differentiating Fragments
| Feature | This compound (Target) | 3-Fluoro-6-chlorobenzo[d]isoxazole (Isomer) |
| [M-Cl]⁺ Fragment | Expected at m/z 124.0244 | Expected at m/z 124.0244 |
| [M-F]⁺ Fragment | Expected at m/z 151.9938 (likely low abundance) | Expected at m/z 151.9938 |
The definitive presence of the C₆H₃FNO⁺˙ fragment at m/z 124.0244, confirmed by high-resolution analysis, combined with the characteristic loss of carbon monoxide (CO), provides a multi-layered, self-validating confirmation of the this compound structure.
Detailed Experimental Protocol: GC-HR-TOF-MS
This protocol outlines the steps for acquiring the data discussed above.
1. Sample Preparation 1.1. Accurately weigh approximately 1 mg of the synthesized compound. 1.2. Dissolve the sample in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution. 1.3. Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.
2. Instrumentation 2.1. Gas Chromatograph: Agilent 8890 GC (or equivalent). 2.2. Mass Spectrometer: LECO Pegasus HRT⁺ (or equivalent high-resolution TOF-MS).
3. GC Parameters
| Parameter | Value | Rationale |
| Inlet | Split/Splitless | To handle the concentration and ensure sharp peaks. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Vol. | 1 µL | Standard volume for good sensitivity. |
| Column | Agilent DB-5ms (30m x 0.25mm, 0.25µm) | A non-polar column suitable for a wide range of small molecules. |
| Oven Program | 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and potential impurities. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas, standard for GC-MS. |
4. Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| Ion Source | Electron Ionization (EI) | To induce characteristic fragmentation for structural elucidation. |
| Ion Source Temp. | 250 °C | Prevents condensation and maintains analyte in the gas phase. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Analyzer | Time-of-Flight (TOF) | To achieve high mass accuracy for elemental composition determination. |
| Acquisition Mode | Full Scan | To capture all ions produced, from the molecular ion to the smallest fragments. |
| Mass Range | m/z 40 - 400 | Covers the molecular weight of the analyte and all expected fragments. |
| Acquisition Rate | 10 spectra/sec | Ensures sufficient data points across the chromatographic peak. |
Conclusion
The structural validation of a novel chemical entity like this compound is a multi-faceted process that demands rigorous analytical scrutiny. By strategically selecting a hard ionization technique (EI) coupled with a high-resolution mass analyzer (TOF), we can construct a powerful, self-validating workflow. The resulting data—the exact mass of the molecular ion, the tell-tale isotopic signature of chlorine, and a rich, reproducible fragmentation pattern—provide multiple, orthogonal lines of evidence. When compared against the theoretical fragmentation of potential isomers, this detailed "molecular fingerprint" allows for the unequivocal confirmation of the target structure, ensuring the integrity and reliability of subsequent research and development efforts.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Quad vs. TOF | IONICON [ionicon.com]
- 13. What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. tofwerk.com [tofwerk.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. iupac.org [iupac.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Halogenated Benzo[d]isoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its rigid bicyclic framework provides a versatile template for molecular design, enabling precise orientation of functional groups to interact with biological targets. Among the most successful chemical modifications to this core is halogenation. The strategic introduction of halogen atoms is a powerful tool used to fine-tune a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character, thereby profoundly influencing its pharmacokinetic profile and pharmacodynamic response.[3][4]
This guide offers a comparative analysis of the structure-activity relationships of halogenated benzo[d]isoxazole analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, exploring how the choice of halogen and its position on the aromatic ring dictates the therapeutic potential of these fascinating molecules across different disease areas, including neuroscience, infectious diseases, and oncology.
Part 1: The Role of Halogenation in Modulating Biological Activity
The decision to introduce a halogen is a key step in lead optimization. Each halogen atom possesses a unique combination of size, electronegativity, and lipophilicity, which can be leveraged to address specific design challenges. The overarching goal is to enhance potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity.
-
Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is particularly crucial for drugs targeting the central nervous system (CNS). The effect on lipophilicity follows the trend: I > Br > Cl > F.
-
Metabolic Stability: Fluorine, due to the strength of the C-F bond, is often used to block sites of metabolic oxidation.[3] By replacing a metabolically labile C-H bond with a C-F bond, chemists can significantly extend a compound's half-life.
-
Target Binding and Halogen Bonding: The electron-withdrawing nature of halogens can modulate the acidity/basicity of nearby functional groups, influencing ionization state and receptor interactions. Furthermore, chlorine, bromine, and iodine can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich pockets in a protein's active site, which can substantially increase binding affinity and selectivity.
-
Conformational Control: The steric bulk of larger halogens (Br, I) can be used to restrict the rotation of bonds and lock the molecule into a specific, biologically active conformation.
Part 2: Comparative SAR Analysis Across Key Therapeutic Areas
The influence of a halogen substituent is highly context-dependent, varying with its nature, position, and the specific biological target. Below, we compare the SAR of halogenated benzo[d]isoxazoles in several well-studied therapeutic applications.
Anticonvulsant Activity
Halogenated benzo[d]isoxazoles have emerged as a promising class of anticonvulsant agents, often acting via modulation of voltage-gated sodium channels.[5] SAR studies reveal a strong dependence on both the type of halogen and its substitution pattern.
Key Insights & Causality:
-
Fluorine's Impact: A 4-fluorophenyl substituent on a pyrrolidine-2,5-dione moiety attached to the benzo[d]isoxazole core has been shown to produce highly potent anticonvulsant activity.[6] The potent electron-withdrawing nature of fluorine can enhance the molecule's interaction with the sodium channel pore. For instance, compound 8a (3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione) showed an ED50 of 14.90 mg/kg in the maximal electroshock (MES) test, indicating high potency.[6]
-
Electron-Withdrawing Groups (EWGs): In broader studies of isoxazoles, the presence of EWGs like chlorine and nitro groups on phenyl rings attached to the core structure has been correlated with enhanced activity.[7] This suggests that modulating the electronic properties of the molecule is a critical factor for this biological endpoint.
-
Selective Blockade: More recent work has demonstrated that certain benzo[d]isoxazole derivatives can selectively block the NaV1.1 channel. Compound Z-6b , for example, showed high protection against MES-induced seizures with an ED50 of 20.5 mg/kg and a favorable safety profile.[5] This selectivity is crucial for minimizing side effects associated with non-selective sodium channel blockers.
Table 1: Comparative Anticonvulsant Activity of Halogenated Benzo[d]isoxazole Derivatives
| Compound ID | Key Halogen Feature | Anticonvulsant Activity (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
|---|---|---|---|---|---|
| 8a | 4-Fluorophenyl substituent | 14.90 (MES test) | > 300 | > 20.1 | [6] |
| Z-6b | Unspecified, but part of a novel series | 20.5 (MES test) | 211.2 | 10.3 | [5] |
| Phenytoin | Standard Drug | 8.9 (MES test) | 41.5 | 4.7 | [6] |
| Ethosuximide | Standard Drug | 130 (scPTZ test) | 650 | 5.0 |[6] |
This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Male Wistar rats or Swiss mice are used. Animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.
-
Induction of Seizure: At the time of predicted peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, 0.2 seconds duration) is delivered via corneal or ear-clip electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is defined as protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED50 (the dose required to protect 50% of the animals) is determined using probit analysis.
Antipsychotic Activity
The 6-fluoro-benzo[d]isoxazole moiety is a classic pharmacophore in the design of atypical antipsychotics. Its inclusion is central to the structure of risperidone and its active metabolite, paliperidone. These drugs exhibit a mixed antagonism at dopamine D2 and serotonin 5-HT2A receptors, a profile associated with improved efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects (EPS).
Key Insights & Causality:
-
6-Fluoro Substitution is Key: A series of 3-substituted-6-fluoro-1,2-benzisoxazoles demonstrated potent activity in preclinical antipsychotic models.[8] The fluorine atom at the 6-position is thought to enhance binding affinity and modulate the drug's electronic properties favorably.
-
Piperazine/Piperidine Linker: The activity is highly dependent on the nature of the substituent at the 3-position, which is typically a piperazine or piperidine ring connected via a propyl linker. This portion of the molecule is critical for interacting with the D2 and 5-HT2A receptors.
-
High Affinity: Compound 42 (1-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl) piperazine) was identified as a potent candidate with high affinity in spiroperidol binding assays and efficacy in animal models, suggesting it could be an antipsychotic with a reduced risk of EPS.[8]
Table 2: Comparative Receptor Binding Affinities of Benzo[d]isoxazole-based Antipsychotics
| Compound | Core Structure | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2A/D2 Ratio |
|---|---|---|---|---|
| Risperidone | 6-Fluoro-benzo[d]isoxazole | 3.13 | 0.12 | 0.04 |
| Paliperidone | 9-Hydroxyrisperidone | 4.8 | 0.28 | 0.06 |
| Haloperidol | Butyrophenone | 1.2 | 34 | 28.3 |
| Clozapine | Dibenzodiazepine | 126 | 5.2 | 0.04 |
This protocol outlines the general steps to determine a compound's binding affinity for a specific receptor, such as the D2 or 5-HT2A receptor.
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) at a fixed concentration.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound are added to the wells. A control for non-specific binding is included, which contains a high concentration of an unlabeled standard drug.
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of drug that inhibits 50% of specific radioligand binding) is calculated using non-linear regression. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Antimicrobial and Anticancer Activity
The electron-withdrawing properties of halogens also play a significant role in the antimicrobial and anticancer potential of benzo[d]isoxazole derivatives.
Key Insights & Causality:
-
Antimicrobial Effects: Studies have shown that compounds bearing electron-withdrawing groups (EWGs) like -Cl and -NO2 exhibit good anti-inflammatory and antimicrobial activity.[9] The increased lipophilicity and altered electronic character imparted by halogens can facilitate penetration of microbial cell walls and enhance interactions with intracellular targets.[10] For example, a benzo[d]isoxazole derivative with a difluorophenyl ring showed notable anti-tubercular activity, which was attributed to the electron-withdrawing nature of the substituent.[1]
-
Anticancer Activity: Halogenation patterns are critical for anticancer potency. A comparative study showed that a 4-chlorophenyl substituent (Compound 1b ) conferred significantly greater cytotoxicity against HCT-116 and MCF-7 cancer cell lines than a 4-fluorophenyl group (Compound 1a ).[11] Potency was further increased with a 4-bromophenyl group (1c ) and was highest with a 4-nitrophenyl group (1d ), highlighting the importance of a strong EWG at this position.[11]
-
HIF-1α Inhibition: Benzo[d]isoxazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key target in cancer therapy.[12] SAR studies revealed that para-substitution on an acylamino benzene ring attached to the core dramatically enhanced inhibitory capacity, with one compound (15 ) achieving an IC50 of just 24 nM.[12]
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 3-Chloro-6-fluorobenzo[d]isoxazole against known inhibitors
An objective, data-driven comparison of a novel compound against established standards is fundamental to rigorous drug discovery. This guide provides a comprehensive framework for benchmarking the efficacy of a novel benzo[d]isoxazole derivative, 3-Chloro-6-fluorobenzo[d]isoxazole, against well-characterized inhibitors. We will use the coagulation enzyme Factor Xa (FXa) as the target for this illustrative analysis, as many heterocyclic compounds have been developed as inhibitors for this serine protease.
This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to assess the compound's inhibitory potential relative to established drugs like Rivaroxaban and Apixaban.
The Role of Factor Xa in the Coagulation Cascade
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge, catalyzing the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin clot formation. Due to this critical position, FXa has become a prime target for the development of anticoagulant therapies to prevent and treat thromboembolic disorders.
Postulated Inhibition Mechanism
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets. We postulate that this compound acts as a direct, competitive inhibitor of Factor Xa. Its mechanism is likely driven by the formation of specific, high-affinity interactions within the enzyme's active site. Specifically, the planar aromatic system of the benzo[d]isoxazole core is hypothesized to engage in π-π stacking interactions with aromatic residues like Tyr228 in the S1 binding pocket of FXa, a feature common to many direct FXa inhibitors. The chloro and fluoro substituents may further enhance binding affinity and modulate pharmacokinetic properties.
Safety Operating Guide
Navigating the Disposal of 3-Chloro-6-fluorobenzo[d]isoxazole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-6-fluorobenzo[d]isoxazole, a halogenated organic compound. By understanding the inherent hazards and following established protocols, you can ensure a safe laboratory environment and mitigate environmental impact.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide synthesizes information from the disposal procedures for analogous halogenated compounds and general best practices for chemical waste management. It is imperative to consult the SDS provided by your specific supplier for the most accurate and detailed handling and disposal instructions.
Understanding the Hazard Profile
Based on data from similar chemical structures, such as 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde and 3-Chloro-5-fluorobenzoic acid, this compound should be handled as a hazardous substance. The primary concerns associated with this class of compounds include potential acute toxicity if swallowed, and irritation to the skin and eyes.
| Hazard Classification (Anticipated) | GHS Hazard Statement (Anticipated) | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
The presence of chlorine and fluorine atoms in the molecule also necessitates careful consideration during disposal, as combustion can produce toxic and corrosive byproducts such as hydrogen chloride and hydrogen fluoride.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility . Halogenated organic compounds require high-temperature incineration with appropriate flue gas scrubbing to neutralize acidic byproducts.
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container for "Halogenated Organic Waste."
-
Never mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost-effectiveness, as the disposal methods for these two categories differ significantly.
2. Waste Collection:
-
Collect waste this compound in a clearly labeled, sealable, and chemically compatible container.
-
Ensure the container is in good condition and has a secure lid to prevent leaks or spills.
-
Do not overfill the container.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, heat sources, and high-traffic areas.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available hazard information to the disposal company.
Emergency Procedures: Spill Management
In the event of a spill of this compound, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your EHS department immediately.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep the material and place it into the designated halogenated waste container. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (consult your institution's safety protocols) and then wash with soap and water.
-
Dispose of Cleanup Materials: All contaminated absorbent materials and cleaning supplies must be placed in the halogenated waste container for proper disposal.
Disposal Decision Workflow
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
